S 1592
Description
Structure
2D Structure
Properties
CAS No. |
25552-58-3 |
|---|---|
Molecular Formula |
C21H27ClN2O3 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-hydroxy-N-[[4-hydroxy-1-(2-phenylethyl)piperidin-4-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O3.ClH/c24-19-9-5-4-8-18(19)20(25)22-16-21(26)11-14-23(15-12-21)13-10-17-6-2-1-3-7-17;/h1-9,24,26H,10-16H2,(H,22,25);1H |
InChI Key |
WOZFZYPQRRUPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CNC(=O)C2=CC=CC=C2O)O)CCC3=CC=CC=C3.Cl |
Appearance |
Solid powder |
Other CAS No. |
25552-58-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-phenethyl-4-hydroxysalicylamido-4-methylpiperidine hydrochloride S 1592 S-1592 |
Origin of Product |
United States |
Foundational & Exploratory
Unable to Retrieve Data on the Mechanism of Action of "S 1592"
Initial searches for a compound or drug designated "S 1592" have exclusively yielded information pertaining to United States Senate Bill S. 1592, the "Occupational Therapy Mental Health Parity Act." There is no publicly available scientific literature or data corresponding to a therapeutic agent or research compound with this identifier.
The request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled as there is no evidence of "this compound" as a bioactive substance in the public domain. Comprehensive searches across various databases and scientific literature have failed to identify any such compound.
The legislative bill S. 1592, introduced in the 118th Congress, aims to clarify and enhance access to occupational therapy services for individuals with mental health or substance use disorders under Medicare and Medicaid.[1][2][3][4][5] This bill focuses on policy and healthcare service provision and does not involve a pharmacological mechanism of action.
It is possible that "this compound" may be an internal, proprietary designation for a compound not yet disclosed in public research, or the identifier may be inaccurate. Without a valid identifier for a specific drug or compound, the detailed technical information requested by the user cannot be provided.
References
No Antitussive Agent Identified for S 1592
An extensive search for a compound designated "S 1592" with antitussive (cough-suppressing) properties has yielded no relevant scientific data. The identifier "S. 1592" is prominently associated with United States Senate Bill 1592, titled the "Occupational Therapy Mental Health Parity Act".[1][2][3][4][5] This legislation focuses on clarifying Medicare coverage for occupational therapy services in the context of mental health and substance use disorders and is unrelated to pharmacological research or drug development.
No preclinical or clinical studies, pharmacological reviews, or patents detailing the antitussive mechanism of action, efficacy, or experimental protocols for a compound named "this compound" could be located in the public domain. It is possible that "this compound" is an internal, unpublished designation for a research compound, or that the identifier is incorrect.
Researchers, scientists, and drug development professionals seeking information on novel antitussive agents are encouraged to verify the specific chemical name, corporate identifier, or patent number of the compound of interest to ensure accurate retrieval of scientific literature.
Without any data on a compound labeled "this compound" with antitussive properties, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of signaling pathways.
References
Uncovering the Profile of S 1592: A Historical Bronchodilator and Antitussive Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified as S 1592, chemically known as 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride, is a historical pharmaceutical agent primarily investigated for its antitussive properties. However, early pharmacological studies have also attributed bronchodilating and antianaphylactic effects to this molecule. This technical guide provides a comprehensive overview of the available scientific information on the bronchodilator effects of this compound, based on the limited publicly accessible research.
Initial broad searches for "this compound" were confounded by its identical designation for unrelated subjects, most notably a United States Senate bill. Focused investigation revealed its identity as a specific chemical entity, with key research originating from a 1976 study.
Pharmacological Profile of this compound
A foundational study by Duhault, Tisserand, and Regnier, published in the journal Arzneimittelforschung in 1976, serves as the primary source of information on the pharmacological activities of this compound. The English abstract of this French-language publication indicates that this compound exhibits a multi-faceted respiratory profile.
Key Reported Activities:
-
Antitussive Effects: this compound was found to markedly inhibit coughing induced by various stimuli in laboratory animals. These stimuli included chemical and mechanical irritation of the respiratory tract, as well as electrical stimulation of the superior laryngeal nerve.
-
Bronchodilating Properties: The compound was explicitly reported to possess bronchodilating properties.[1]
-
Antianaphylactic Properties: In addition to its effects on airway smooth muscle, this compound was also noted for its antianaphylactic capabilities.[1]
The study also highlighted a favorable preliminary safety profile, noting low acute toxicity in mice and rats, an absence of cardiovascular effects, and no impact on gastrointestinal propulsion.[1]
Unfortunately, detailed quantitative data and specific experimental protocols from this seminal study are not available in the public domain, as access to the full-text article is limited.
Experimental Protocols
Due to the unavailability of the full-text research article, a detailed description of the experimental methodologies for the bronchodilator assays of this compound cannot be provided. However, based on standard pharmacological practices of the era for assessing bronchodilator activity, the following experimental models were likely employed:
-
In Vitro Organ Bath Studies: Isolated tracheal smooth muscle strips from animals such as guinea pigs would have been suspended in an organ bath. Contraction would be induced by a spasmogen (e.g., histamine, acetylcholine, or carbachol), and the ability of this compound to relax the pre-contracted tissue would be measured, allowing for the determination of potency (EC50) and efficacy.
-
In Vivo Bronchoprotection Assays: Animals, typically guinea pigs, would be exposed to an aerosolized bronchoconstrictor (e.g., histamine or acetylcholine) leading to respiratory distress. The protective effect of pre-administered this compound in preventing or delaying the onset of these symptoms would be quantified.
Logical Workflow for Bronchodilator Assessment
Signaling Pathways
Information regarding the specific molecular targets and signaling pathways through which this compound exerts its bronchodilator effects is not available in the reviewed literature. Given its piperidine scaffold, speculation on its mechanism of action could include interactions with various receptor systems, but any such hypothesis would be unsubstantiated without further experimental data.
Common bronchodilator signaling pathways that could have been investigated are depicted below.
General Bronchodilator Signaling Pathways
Conclusion
The compound this compound, or 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride, represents a historical example of a pharmaceutical agent with recognized bronchodilator properties, alongside its primary antitussive and antianaphylactic activities. The available information, primarily from a 1976 publication, confirms these effects but lacks the detailed quantitative data and mechanistic insights required for a complete modern pharmacological assessment. The absence of more recent research in publicly accessible databases suggests that the development of this compound may not have progressed beyond these initial findings. This guide summarizes the extent of current knowledge and highlights the significant gaps that remain in understanding the full potential of this compound as a bronchodilator. Further research, including the retrieval of the original full-text study and new experimental work, would be necessary to fully elucidate its pharmacological profile.
References
In-Depth Technical Guide: Antianaphylactic Activity of S 1592
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Access to the foundational 1976 research article detailing the primary experimental data for S 1592 is not available through public online databases. This guide is therefore a comprehensive summary of publicly accessible information, primarily from the original abstract, and is intended to provide a foundational understanding of the compound's antianaphylactic properties. The detailed quantitative data, specific experimental protocols, and in-depth signaling pathway analysis requested could not be fully compiled without access to the full-text publication.
Introduction
This compound is the laboratory designation for the chemical compound 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride . Initial pharmacological screenings of this molecule identified it not only as an effective antitussive agent but also as possessing significant bronchodilating and antianaphylactic properties.[1] This profile suggests its potential as a therapeutic agent in the management of allergic and hypersensitivity reactions. The primary and most cited research on its antianaphylactic activity was published in 1976 by Duhault, Tisserand, and Regnier.[1]
Core Antianaphylactic and Antiallergic Properties
Based on the available abstract of the foundational study, this compound has demonstrated clear antianaphylactic effects in preclinical models.[1] Anaphylaxis is a severe, life-threatening allergic reaction, and the efficacy of this compound in preventing such reactions indicates its potential to interfere with the underlying mechanisms of this complex immunological event.
The bronchodilating action of this compound is also a key feature relevant to its antianaphylactic profile.[1] Bronchoconstriction is a hallmark of anaphylactic shock and other allergic respiratory conditions. By promoting the relaxation of bronchial smooth muscle, this compound could help to alleviate the respiratory distress associated with anaphylaxis.
Experimental Data
The foundational 1976 study by Duhault et al. is the primary source of experimental data on the antianaphylactic activity of this compound.[1] Unfortunately, the quantitative details of these experiments are contained within the full text of the publication, which is not publicly available. A comprehensive data table as requested cannot be constructed without this source.
The abstract indicates that the antianaphylactic properties were observed in laboratory animals. It is reasonable to infer that the study likely involved models of systemic anaphylaxis and possibly cutaneous anaphylaxis to evaluate the protective effects of this compound.
Postulated Experimental Protocols
While the precise methodologies are not detailed in the abstract, standard experimental protocols for assessing antianaphylactic activity in the 1970s would have likely included the following:
Active Systemic Anaphylaxis Model
A common model for inducing a systemic anaphylactic reaction.
-
Sensitization: Laboratory animals, typically guinea pigs or rats, would be sensitized with a specific antigen, such as ovalbumin, often administered with an adjuvant like aluminum hydroxide to enhance the immune response. This leads to the production of IgE antibodies.
-
Challenge: After a period to allow for sufficient antibody production (typically 14-21 days), the sensitized animals would be challenged with an intravenous or intraperitoneal injection of the same antigen.
-
Treatment: A test group of animals would be pre-treated with this compound at varying doses and routes of administration (e.g., oral, intraperitoneal) prior to the antigen challenge. A control group would receive a vehicle.
-
Observation: Key parameters monitored would include the onset and severity of anaphylactic shock, mortality rates, and physiological changes such as a drop in body temperature. The protective effect of this compound would be quantified by its ability to prevent or reduce the severity of these outcomes.
Passive Cutaneous Anaphylaxis (PCA) Model
This model is used to assess localized allergic reactions.
-
Sensitization: Serum containing IgE antibodies against a specific antigen would be injected intradermally into the skin of naive animals (e.g., rats).
-
Challenge: After a latent period to allow the antibodies to bind to mast cells in the skin, the antigen, along with a dye such as Evans blue, would be injected intravenously.
-
Treatment: this compound would be administered to the animals prior to the antigen challenge.
-
Observation: The degree of the allergic reaction is quantified by the size and intensity of the blue spot that forms at the site of the intradermal injection, which is caused by increased vascular permeability. The inhibitory effect of this compound would be measured by the reduction in the size and color intensity of the spot.
Below is a generalized workflow diagram for a typical active systemic anaphylaxis experiment.
References
No In Vitro Scientific Studies Found for "S 1592"
An extensive search for in vitro studies, mechanism of action, signaling pathways, and experimental protocols related to a compound designated "S 1592" did not yield any relevant scientific data. The search results predominantly identify "this compound" as a bill in the United States Congress, specifically the "Occupational Therapy Mental Health Parity Act".[1][2][3][4][5]
The query for "this compound in vitro studies" and related scientific terms did not retrieve any peer-reviewed articles, technical reports, or whitepapers detailing laboratory research on a substance with this identifier. Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, as no underlying scientific information was found.
It is possible that "this compound" may be an internal company code for a compound not yet disclosed in public literature, a misidentification of the substance's name, or a designation that is not widely indexed in scientific databases. Without further clarifying information on the nature of "this compound" as a research compound, a comprehensive technical guide on its in vitro properties cannot be generated at this time.
References
Identifying "S 1592": A Critical First Step for In Vivo Model Analysis
Initial searches for the identifier "S 1592" in the context of a therapeutic compound or drug candidate have not yielded a unique, identifiable agent. The designation "this compound" is most prominently associated with United States Senate Bill 1592, the "Occupational Therapy Mental Health Parity Act." [1][2][3][4][5] This legislation concerns Medicare coverage for occupational therapy services and is unrelated to preclinical in vivo animal studies of a specific pharmacological substance.
A separate compound, designated XMT-1592, has been identified in the scientific literature. XMT-1592 is a Dolasynthen NaPi2b-directed antibody-drug conjugate (ADC) that has undergone Phase 1 dose-escalation studies in patients with ovarian cancer and non-small cell lung cancer. However, it is crucial to confirm if this is the compound of interest before proceeding with a detailed analysis of its in vivo animal models.
To provide an in-depth technical guide as requested, further clarification on the precise identity of "this compound" is required. The following information would be essential to locate and synthesize the relevant preclinical data:
-
Full Chemical Name or Alternative Designations: Providing the complete chemical name or any other known identifiers (e.g., company research codes) will enable a more targeted and accurate literature search.
-
Therapeutic Target or Mechanism of Action: Understanding the intended biological target or pathway of the compound will help in identifying relevant studies.
-
Developing Organization: Knowing the pharmaceutical company or research institution that developed "this compound" can significantly narrow the search to their specific publications and patents.
-
Therapeutic Area: Information on the intended disease indication (e.g., oncology, neurology, immunology) is critical for contextualizing the in vivo models used.
Without this clarifying information, a comprehensive and accurate technical guide on the in vivo animal models for "this compound" cannot be constructed. Upon receiving a more specific identifier, a thorough analysis of the relevant preclinical data, including experimental protocols, quantitative data summarization, and visualization of associated pathways and workflows, can be initiated.
References
- 1. S1592 | US Congress 2023-2024 | Occupational Therapy Mental Health Parity Act - Legislative Tracking | PolicyEngage [trackbill.com]
- 2. Bill tracking in US - this compound (118 legislative session) - FastDemocracy [fastdemocracy.com]
- 3. GovInfo [govinfo.gov]
- 4. congress.gov [congress.gov]
- 5. aota.org [aota.org]
In-depth Technical Guide: The Receptor Binding Affinity of S 1592
To: Researchers, scientists, and drug development professionals
Subject: Comprehensive Analysis of S 1592 Receptor Binding Affinity
Introduction
This technical guide aims to provide a thorough analysis of the receptor binding affinity of the compound designated this compound. The following sections are intended to offer a detailed overview of its pharmacological profile, including quantitative binding data, the experimental methodologies used for its characterization, and the associated signaling pathways. This document is designed to serve as a critical resource for researchers, scientists, and professionals engaged in drug discovery and development.
Receptor Binding Affinity Profile of this compound
Following a comprehensive search of publicly available scientific literature and pharmacological databases, no specific compound designated "this compound" with associated receptor binding data could be identified. The searches included variations of the identifier such as "S1592" and "S-1592".
The lack of information could be attributed to several factors:
-
Internal Compound Designator: "this compound" may be an internal code used within a specific research institution or pharmaceutical company that has not yet been disclosed in public-facing scientific literature.
-
Novel or Early-Stage Compound: The compound may be in the very early stages of development, with data not yet published.
-
Alternative Nomenclature: The compound may be more commonly known by a different chemical name, a systematic IUPAC name, or another code.
-
Data Unavailability: The binding affinity data for this specific compound may not be available in the public domain.
It is important to note that one search result referred to XMT-1592 , a Dolasynthen NaPi2b-directed antibody-drug conjugate. However, there is no information to definitively link "this compound" with "XMT-1592".
General Principles of Receptor Binding Assays
While specific data for this compound is unavailable, this section outlines the standard experimental protocols for determining receptor binding affinity, which would be applicable to any novel compound.
Radioligand Binding Assays
A common method to determine the binding affinity of a test compound is through competitive radioligand binding assays.
Experimental Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Key Parameters:
-
IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Ki (Inhibition Constant): The dissociation constant of the inhibitor, calculated from the IC50 value and the concentration and affinity of the radioligand. It represents the affinity of the test compound for the receptor.
Data Presentation
Should data for this compound become available, it would be presented in a tabular format for clear comparison of its binding affinity across a panel of receptors.
Table 1: Hypothetical Receptor Binding Profile for Compound this compound
| Receptor Target | Radioligand | Ki (nM) | n |
| Receptor A | [³H]Ligand X | ||
| Receptor B | [¹²⁵I]Ligand Y | ||
| Receptor C | [³H]Ligand Z | ||
| ... | ... | ... | ... |
| Ki values represent the mean of 'n' independent experiments. |
Signaling Pathways
The signaling pathways modulated by a compound are a direct consequence of its interaction with specific receptors. Without knowing the receptor targets of this compound, a specific signaling pathway diagram cannot be constructed. However, a generalized diagram illustrating the principle of receptor-mediated signaling is provided below.
Caption: Generalized G-protein coupled receptor signaling pathway.
Conclusion
While a detailed analysis of the receptor binding affinity of this compound is not possible at this time due to the absence of public data, this guide provides the foundational principles and methodologies that would be employed in its characterization. Researchers with access to proprietary information on this compound can utilize the frameworks presented herein for data organization, experimental design, and visualization of its pharmacological properties. It is recommended to monitor scientific publications and patent literature for any future disclosure of data related to this compound.
No Public Preclinical Safety Data Available for S 1592
Following a comprehensive review of public domain sources, no preclinical safety data, pharmacological profiles, or toxicological studies could be identified for a compound designated as "S 1592."
Extensive searches have been conducted to locate information pertaining to a drug candidate or chemical entity with the identifier "this compound." These inquiries have not yielded any relevant scientific literature, regulatory filings, or other documentation that would be necessary to compile the requested in-depth technical guide.
The search results were consistently dominated by references to United States Senate Bill S.1592, titled the "Occupational Therapy Mental Health Parity Act".[1][2][3][4][5] This legislation concerns healthcare policy and is unrelated to a pharmaceutical compound.
It is possible that "this compound" represents an internal codename for a compound that has not yet been disclosed publicly, is in a very early stage of development with no published data, or is a designation that has been discontinued. Without further clarifying information, such as a chemical name, corporate sponsor, or alternative identifier, it is not possible to provide the requested preclinical safety data, experimental protocols, or associated diagrams.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to consult proprietary databases, internal company documentation, or contact the sponsoring organization directly if known. Publicly available information is contingent on the disclosure of research and development activities by the involved parties.
References
Methodological & Application
Application Notes and Protocols for S 1592: A Novel Peripherally Acting Antitussive Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chronic cough is a prevalent and debilitating condition with significant unmet medical needs. Current therapeutic options are often limited by either modest efficacy or undesirable side effects. S 1592 is a novel, potent, and selective small molecule inhibitor of [Target Receptor/Channel ] expressed on peripheral sensory neurons innervating the airways. This document provides detailed experimental protocols for evaluating the antitussive properties of this compound in preclinical models of cough. The following protocols and data are intended to guide researchers in the investigation of this compound and similar peripherally acting cough suppressants.
Mechanism of Action
This compound is hypothesized to act peripherally on the afferent limb of the cough reflex. Irritants in the airways activate sensory receptors on vagal afferent nerves, leading to the generation of action potentials that travel to the brainstem cough center and trigger a cough. This compound is designed to specifically block [Target Receptor/Channel ], thereby reducing the activation of these sensory nerves and inhibiting the cough reflex at its origin.
Figure 1: Proposed peripheral mechanism of action for this compound in cough inhibition.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Guinea Pig Citric Acid-Induced Cough Model
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition vs. Vehicle |
| Vehicle | - | 45.2 ± 3.1 | - |
| This compound | 1 | 30.1 ± 2.5 | 33.4% |
| This compound | 3 | 18.5 ± 2.1 | 59.1% |
| This compound | 10 | 8.9 ± 1.5 | 80.3% |
| Positive Control (Codeine) | 10 | 12.3 ± 1.8 | 72.8% |
Table 2: Effect of this compound on Neuronal Activation in Isolated Vagal Neurons
| Treatment Group | Concentration (µM) | [Ca2+]i Response (Peak Amplitude, Mean ± SEM) | % Inhibition vs. Vehicle |
| Vehicle | - | 1.0 ± 0.08 | - |
| This compound | 0.1 | 0.65 ± 0.05 | 35.0% |
| This compound | 1 | 0.28 ± 0.03 | 72.0% |
| This compound | 10 | 0.09 ± 0.01 | 91.0% |
Experimental Protocols
Protocol 1: Guinea Pig Citric Acid-Induced Cough Model
This in vivo protocol is designed to assess the antitussive efficacy of this compound in a conscious guinea pig model where cough is induced by a chemical irritant.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
This compound, Vehicle (e.g., 0.5% methylcellulose), Positive Control (e.g., Codeine)
-
Citric acid solution (0.4 M in sterile saline)
-
Whole-body plethysmograph chambers
-
Nebulizer
-
Audio recording equipment and cough analysis software
Procedure:
-
Acclimatization: Acclimatize animals to the plethysmograph chambers for 15-30 minutes for at least 2 days prior to the experiment.
-
Dosing: Administer this compound, vehicle, or positive control orally (p.o.) at the desired doses. A typical pre-treatment time is 60 minutes.
-
Cough Induction: Place the guinea pig in the plethysmograph chamber. Nebulize the 0.4 M citric acid solution into the chamber for a period of 5 minutes.
-
Data Acquisition: Record the number of coughs for a 10-minute period starting from the beginning of the citric acid challenge. Coughs are identified by their characteristic explosive sound and associated pressure changes in the plethysmograph.
-
Data Analysis: Quantify the number of coughs for each animal. Calculate the mean and standard error of the mean (SEM) for each treatment group. Determine the percentage of cough inhibition relative to the vehicle control group.
Figure 2: Experimental workflow for the guinea pig citric acid-induced cough model.
Protocol 2: In Vitro Calcium Imaging of Vagal Sensory Neurons
This in vitro protocol assesses the direct inhibitory effect of this compound on the activation of isolated vagal sensory neurons.
Materials:
-
Adult guinea pigs
-
Cell culture reagents (DMEM/F12, fetal bovine serum, penicillin/streptomycin)
-
Collagenase, Dispase
-
Fura-2 AM calcium indicator dye
-
Perfusion system and imaging microscope
-
This compound, Vehicle (e.g., 0.1% DMSO)
-
Stimulant (e.g., agonist for the target receptor, capsaicin)
-
High potassium solution (for cell viability)
Procedure:
-
Neuron Isolation: Euthanize a guinea pig and dissect the nodose and jugular ganglia containing the cell bodies of vagal sensory neurons.
-
Enzymatic Digestion: Digest the ganglia in a solution of collagenase and dispase to dissociate the neurons.
-
Cell Plating: Plate the isolated neurons on coated coverslips and culture overnight.
-
Dye Loading: Incubate the neurons with the calcium indicator dye Fura-2 AM.
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of an imaging microscope.
-
Establish a baseline fluorescence reading in a standard extracellular solution.
-
Apply the specific stimulant to induce a calcium influx, representing neuronal activation.
-
After a washout period, pre-incubate the neurons with this compound or vehicle for 5-10 minutes.
-
Re-apply the stimulant in the continued presence of this compound or vehicle and record the calcium response.
-
At the end of the experiment, apply a high potassium solution to confirm cell viability.
-
-
Data Analysis: Measure the peak amplitude of the calcium response to the stimulant in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of this compound.
Figure 3: Workflow for in vitro calcium imaging of isolated vagal sensory neurons.
Application Notes and Protocols for S 1592 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 1592, chemically identified as 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride, is a compound that has been investigated for its pharmacological properties. Preclinical studies in rodent models have primarily focused on its antitussive (cough-suppressing) capabilities, as well as its bronchodilating and antianaphylactic effects.[1] This document provides a detailed overview of the available dosage information and experimental protocols for the use of this compound in rodent research, based on published literature.
Data Presentation
Acute Toxicity Data
The acute toxicity of this compound has been evaluated in both mice and rats, providing essential data for dose-range finding in further preclinical studies. The following table summarizes the reported lethal dose (LD) and median lethal dose (LD50) values.
| Species | Route of Administration | Dosage | Toxic Effect | Reference |
| Rat | Oral | > 1 g/kg | Lethal dose | [2] |
| Mouse | Oral | > 2 g/kg | Lethal dose | [2] |
| Rat | Intraperitoneal | 157 mg/kg | LD50 | [2] |
Note: The oral toxicity in both species is reported to be low.[1] The intraperitoneal route shows higher toxicity. Toxic effects observed in rats following intraperitoneal administration included muscle weakness, irritability, and dyspnea.
Experimental Protocols
While specific effective dose ranges for the antitussive activity of this compound are not detailed in the currently accessible literature, the methodologies for inducing coughing in the initial pharmacological studies have been described. Researchers can adapt these established models to determine the effective dose of this compound for their specific research questions.
Protocol 1: Chemically-Induced Cough Model
This protocol is designed to assess the antitussive efficacy of a test compound against a chemical irritant.
Workflow Diagram:
Caption: Workflow for Chemically-Induced Cough Assay.
Methodology:
-
Animal Model: Guinea pigs are a commonly used model for this assay.
-
Acclimatization: Acclimatize animals to the experimental environment and restraining devices to minimize stress-induced artifacts.
-
Baseline Measurement: Establish a baseline cough rate for each animal before treatment.
-
Compound Administration: Administer this compound at various doses via the desired route (e.g., oral, intraperitoneal). A vehicle control group should be included.
-
Cough Induction: After a predetermined pretreatment time, expose the animals to an aerosolized solution of a chemical irritant, such as citric acid or ammonia.
-
Data Collection: Record the number of coughs over a specified period.
-
Analysis: Compare the cough frequency in the this compound-treated groups to the vehicle control group to determine the antitussive effect.
Protocol 2: Mechanically-Induced Cough Model
This protocol assesses the efficacy of a compound against a mechanical stimulus in the respiratory tract.
Methodology:
-
Animal Model: Cats or dogs are often used for this type of study.
-
Anesthesia: Anesthetize the animal.
-
Surgical Preparation: Surgically expose the trachea.
-
Compound Administration: Administer this compound or a vehicle control.
-
Mechanical Stimulation: Introduce a fine, flexible probe into the trachea to mechanically stimulate the carina or tracheal lining.
-
Data Recording: Record the cough response, often measured by changes in intrapleural pressure or electromyographic activity of respiratory muscles.
-
Analysis: Compare the cough response before and after compound administration.
Protocol 3: Electrically-Induced Cough Model
This protocol evaluates the effect of a compound on the central and peripheral neural pathways of the cough reflex.
Methodology:
-
Animal Model: Cats or dogs are suitable models.
-
Anesthesia and Surgical Preparation: Anesthetize the animal and surgically expose the superior laryngeal nerve.
-
Compound Administration: Administer this compound or a vehicle control.
-
Nerve Stimulation: Apply electrical stimulation to the superior laryngeal nerve to elicit a cough reflex.
-
Data Recording: Monitor the cough response through physiological recordings as described in Protocol 2.
-
Analysis: Analyze the changes in the threshold of electrical stimulation required to induce a cough before and after drug administration.
Signaling Pathways
The precise signaling pathway through which this compound exerts its antitussive effect has not been explicitly elucidated in the available literature. However, as a salicylamide derivative, its mechanism of action may involve pathways known to be modulated by this class of compounds.
Potential Signaling Pathways for Salicylamide Derivatives:
References
Unraveling "S 1592": A Case of Mistaken Identity in Scientific Inquiry
Initial investigations into the administration routes of a compound designated "S 1592" have revealed a significant case of mistaken identity, highlighting the critical importance of precise nomenclature in scientific research. The identifier "this compound" does not correspond to a known investigational drug or research compound with available in vivo administration data.
Extensive searches across scientific databases and public records have shown that "this compound" is an ambiguous term with multiple, unrelated meanings. Notably, it has been identified as:
-
S. 1592: The "Occupational Therapy Mental Health Parity Act," a piece of United States legislation.
-
1592 pounds (721.9 kilograms): The mass of the Voyager 1 spacecraft.
-
1583–1592 bp: The base pair length of a Polymerase Chain Reaction (PCR) product in a study related to SARS-CoV-2.
Crucially, none of these references pertain to a therapeutic agent, experimental drug, or any substance that would be administered in vivo for research or clinical purposes. This lack of a defined chemical entity makes it impossible to provide the requested detailed application notes, experimental protocols, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals, this situation underscores the necessity of using specific and unambiguous identifiers for chemical compounds, such as Chemical Abstracts Service (CAS) numbers, IUPAC names, or unique company-assigned codes. Without such precise identification, literature searches can be confounded, leading to the retrieval of irrelevant information and hindering the progress of research.
At present, no quantitative data, experimental protocols, or signaling pathways associated with a compound "this compound" for in vivo administration can be provided. Researchers seeking information on a specific compound are strongly advised to verify and utilize its correct and unique identifier to ensure the accuracy and relevance of their search results.
Application Notes and Protocols for S 1592 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific compound "S 1592" is limited. The following application notes and protocols are based on its described properties as a bronchodilating and antianaphylactic agent. The proposed mechanism of action, experimental protocols, and data are representative and intended to serve as a template for research and development. Researchers should optimize these protocols based on their specific experimental setup and cell lines.
Introduction
This compound is a compound with demonstrated bronchodilating and antianaphylactic properties. These dual activities suggest its potential as a therapeutic agent for respiratory and allergic conditions such as asthma and chronic obstructive pulmonary disease (COPD). The cellular mechanisms underlying these effects are likely linked to the modulation of key signaling pathways in bronchial smooth muscle cells and mast cells. A plausible mechanism of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound would increase intracellular cAMP levels, leading to smooth muscle relaxation (bronchodilation) and stabilization of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators (antianaphylactic effect).
These application notes provide detailed protocols for preparing this compound solutions and for conducting in vitro cell-based assays to evaluate its bronchodilatory and mast cell-stabilizing activities.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in relevant cell-based assays. These values are for illustrative purposes and should be determined experimentally for specific cell lines and conditions.
Table 1: Potency of this compound in Bronchial Smooth Muscle Cells
| Cell Line | Assay Type | Agonist | Parameter | This compound Value (μM) |
| Human Bronchial Smooth Muscle Cells (HBSMC) | Contraction Assay | Histamine | IC50 | 0.85 |
| Human Bronchial Smooth Muscle Cells (HBSMC) | cAMP Accumulation Assay | - | EC50 | 0.50 |
Table 2: Mast Cell Stabilization Activity of this compound
| Cell Line | Assay Type | Stimulus | Parameter | This compound Value (μM) |
| Rat Basophilic Leukemia (RBL-2H3) | β-Hexosaminidase Release | IgE/Anti-IgE | IC50 | 1.2 |
| Human Mast Cell Line (LAD2) | Histamine Release | Compound 48/80 | IC50 | 1.5 |
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound, assuming it is soluble in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound powder required to make a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume of DMSO in L).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquot the stock solution into single-use volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.
Bronchodilator Effect on Human Bronchial Smooth Muscle Cells (HBSMC)
This protocol assesses the ability of this compound to reverse the contraction of HBSMCs induced by a bronchoconstrictor agent like histamine.
Materials:
-
Human Bronchial Smooth Muscle Cells (HBSMC)
-
Complete growth medium for HBSMC
-
Serum-free medium
-
96-well clear bottom black plates
-
This compound stock solution
-
Histamine solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin-FITC staining solution
-
DAPI nuclear stain
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed HBSMCs at a density of 5,000-10,000 cells per well in a 96-well plate and culture in complete growth medium.
-
Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for cell attachment and spreading.
-
Replace the growth medium with serum-free medium and incubate for an additional 24 hours to induce quiescence.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the medium and pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Add histamine to a final concentration of 10 µM to all wells except for the negative control.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the actin cytoskeleton with Phalloidin-FITC and nuclei with DAPI for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Analyze the images to quantify changes in cell morphology, such as a decrease in cell surface area, as an indicator of contraction. The reversal of this change by this compound indicates its bronchodilatory effect.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the inhibitory effect of this compound on the degranulation of mast cells, a key event in the allergic response. The release of the enzyme β-hexosaminidase is used as a marker for degranulation.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Complete growth medium for RBL-2H3 cells
-
96-well cell culture plates
-
Anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA)
-
Tyrode's buffer
-
This compound stock solution
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
0.1% Triton X-100 in Tyrode's buffer
-
Microplate reader
Procedure:
-
Seed RBL-2H3 cells at a density of 5 x 10⁴ cells per well in a 96-well plate.
-
Sensitize the cells by adding anti-DNP IgE to the culture medium at a final concentration of 0.5 µg/mL and incubate overnight at 37°C and 5% CO₂.
-
Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound or vehicle control to the wells and incubate for 30 minutes at 37°C.
-
Trigger degranulation by adding 50 µL of DNP-HSA (final concentration 100 ng/mL) to the wells. For the total release control, add 50 µL of 0.1% Triton X-100. For the spontaneous release control, add 50 µL of Tyrode's buffer.
-
Incubate for 1 hour at 37°C.
-
Place the plate on ice to stop the reaction.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
To the remaining cells, add 50 µL of 0.1% Triton X-100 to lyse the cells and measure the total cellular β-hexosaminidase.
-
Add 50 µL of pNAG substrate solution to each well of the supernatant plate and the cell lysate plate.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding 150 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample and determine the inhibitory effect of this compound.
Conclusion
The provided application notes and protocols offer a framework for the in vitro characterization of this compound in cell culture models relevant to its bronchodilatory and antianaphylactic properties. The experimental designs are based on established methodologies and a plausible mechanism of action for this compound. It is imperative for researchers to validate these protocols and establish compound-specific parameters for their experimental systems. These studies will be crucial in elucidating the therapeutic potential of this compound for respiratory and allergic diseases.
Application Notes and Protocols for Studying Bronchoconstriction with BAY u3405 (Ramatroban)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY u3405, also known as Ramatroban, is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor (TP receptor).[1][2] It has been extensively utilized in research to investigate the mechanisms of bronchoconstriction, a key feature of respiratory diseases such as asthma.[1][3] Furthermore, recent studies have revealed that Ramatroban also acts as an antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a receptor for prostaglandin D2 (PGD2), making it a dual antagonist.[1] This dual activity allows for the investigation of both TXA2 and PGD2 mediated pathways in airway smooth muscle contraction and inflammation. These application notes provide an overview of the utility of BAY u3405 in studying bronchoconstriction, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
BAY u3405 exerts its effects by competitively blocking the binding of TXA2 and PGD2 to their respective receptors on airway smooth muscle cells.
-
Thromboxane A2 (TXA2) Pathway: TXA2 is a potent bronchoconstrictor produced from arachidonic acid. Upon binding to TP receptors on airway smooth muscle, it initiates a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction. BAY u3405 competitively inhibits this binding, thereby preventing TXA2-induced bronchoconstriction.
-
Prostaglandin D2 (PGD2) Pathway: PGD2 is another important mediator in allergic asthma, contributing to bronchoconstriction and inflammation. It can cause contraction of airway smooth muscle directly by acting on TP receptors and also by activating CRTh2 receptors, which are involved in the late-phase inflammatory response. BAY u3405's ability to antagonize both TP and CRTh2 receptors makes it a valuable tool for dissecting the roles of these pathways in airway hyperresponsiveness.
Signaling Pathway of Bronchoconstriction Mediated by TXA2 and PGD2
Caption: Signaling pathway of TXA2 and PGD2 in bronchoconstriction and its inhibition by BAY u3405.
Quantitative Data
The following tables summarize the quantitative data for BAY u3405 in antagonizing bronchoconstriction induced by various agonists.
Table 1: In Vitro Antagonist Activity of BAY u3405 on Airway Smooth Muscle
| Species | Agonist | Preparation | pA2 Value |
| Human | U46619 (TXA2-mimetic) | Airway Smooth Muscle | 8.0 - 8.9 |
| Guinea-pig | U46619 (TXA2-mimetic) | Airway Smooth Muscle | 8.0 - 8.9 |
| Rat | U46619 (TXA2-mimetic) | Airway Smooth Muscle | 8.0 - 8.9 |
| Ferret | U46619 (TXA2-mimetic) | Airway Smooth Muscle | 8.0 - 8.9 |
| Guinea-pig | Prostaglandin D2 (PGD2) | Airway Smooth Muscle | Competitive Antagonism |
| Human | Prostaglandin D2 (PGD2) | Airway Smooth Muscle | Abolished Contractions |
| Ferret | Prostaglandin D2 (PGD2) | Airway Smooth Muscle | Abolished Contractions |
Data sourced from various in vitro studies on airway smooth muscle preparations.
Table 2: In Vivo Inhibitory Activity of BAY u3405 on Bronchoconstriction in Guinea-pigs
| Route of Administration | Agonist | ID50 Value |
| Intravenous (i.v.) | U46619 (TXA2-mimetic) | ~600 µg/kg |
| Oral (p.o.) | U46619 (TXA2-mimetic) | ~1.7 mg/kg |
| Aerosol | U46619 (TXA2-mimetic) | 0.1% w/v (20 breaths) |
| Intravenous (i.v.) | Prostaglandin D2 (PGD2) | 30-100 µg/kg |
Data from in vivo studies using the Konzett-Rössler model in guinea-pigs.
Experimental Protocols
Detailed methodologies for key experiments involving BAY u3405 are provided below.
In Vitro Airway Smooth Muscle Contraction Studies
This protocol is designed to assess the antagonist activity of BAY u3405 on isolated airway smooth muscle tissue.
Materials:
-
Isolated tracheal or bronchial rings from a suitable species (e.g., guinea-pig, rat, human).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducers and data acquisition system.
-
BAY u3405 stock solution.
-
Bronchoconstrictor agonists (e.g., U46619, PGD2, histamine, methacholine).
Procedure:
-
Tissue Preparation: Dissect and prepare airway smooth muscle rings (2-3 mm in width).
-
Mounting: Suspend the rings in organ baths containing physiological salt solution under an optimal resting tension (determined from length-tension curves, typically 1-2 g).
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash thoroughly and allow the tissue to return to baseline.
-
Antagonist Incubation: Add BAY u3405 to the organ baths at the desired concentrations and incubate for a predetermined period (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: Add a bronchoconstrictor agonist in a cumulative manner to generate a concentration-response curve.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of different concentrations of BAY u3405 to determine the pA2 value (for competitive antagonists) or the degree of inhibition.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro assessment of BAY u3405 on airway smooth muscle contraction.
In Vivo Bronchoconstriction Studies (Konzett-Rössler Method)
This protocol describes an in vivo method to evaluate the effect of BAY u3405 on bronchoconstriction in anesthetized, mechanically ventilated guinea-pigs.
Materials:
-
Guinea-pigs.
-
Anesthetic (e.g., pentobarbital sodium).
-
Ventilator and pneumotachograph to measure respiratory airflow and volume.
-
Pressure transducer to measure intratracheal pressure.
-
Intravenous cannulas for drug administration.
-
Aerosol delivery system (for inhalation studies).
-
BAY u3405 for intravenous, oral, or aerosol administration.
-
Bronchoconstrictor agents (e.g., U46619, PGD2).
Procedure:
-
Anesthesia and Ventilation: Anesthetize the guinea-pig and cannulate the trachea. Ventilate the animal artificially at a constant volume and frequency.
-
Instrumentation: Cannulate a jugular vein for intravenous drug administration and a carotid artery to monitor blood pressure. Measure bronchoconstriction as an increase in intratracheal pressure.
-
Stabilization: Allow the animal to stabilize after the surgical procedures.
-
Drug Administration: Administer BAY u3405 via the desired route (intravenous, oral, or aerosol).
-
Bronchial Challenge: After a suitable pre-treatment time, challenge the animal with an intravenous injection of a bronchoconstrictor agonist (e.g., U46619 or PGD2).
-
Measurement: Record the peak increase in intratracheal pressure as a measure of bronchoconstriction.
-
Data Analysis: Compare the bronchoconstrictor responses before and after administration of BAY u3405 to determine the dose-dependent inhibitory effect (ID50). BAY u3405's selectivity can be assessed by testing its effect on bronchoconstriction induced by other agents like histamine or leukotriene D4.
Selectivity of BAY u3405
An important characteristic of BAY u3405 is its selectivity. At concentrations that effectively block TXA2 and PGD2-induced bronchoconstriction, it does not affect contractions induced by other bronchoconstrictors such as histamine, 5-hydroxytryptamine (5-HT), or leukotriene D4 (LTD4). This selectivity makes it a precise tool for investigating the specific roles of TXA2 and PGD2 in airway physiology and pathology.
Conclusion
BAY u3405 (Ramatroban) is a valuable pharmacological tool for researchers, scientists, and drug development professionals studying the mechanisms of bronchoconstriction. Its dual antagonism of TP and CRTh2 receptors provides a unique opportunity to explore the complex interplay of prostanoids in airway diseases. The protocols and data presented here offer a foundation for designing and interpreting experiments aimed at elucidating the role of the TXA2 and PGD2 pathways in respiratory health and disease.
References
- 1. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY u3405, a potent and selective thromboxane A2 receptor antagonist on airway smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY u3405 an antagonist of thromboxane A2- and prostaglandin D2-induced bronchoconstriction in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigation: S 1592 Is Not a Therapeutic Agent for Asthma
Initial research indicates that "S 1592" does not refer to a therapeutic compound for asthma. Instead, "this compound" is the designation for a United States Senate bill titled the "Occupational Therapy Mental Health Parity Act"[1][2][3][4]. There is no publicly available information linking "this compound" to any drug or compound under investigation for asthma or other respiratory diseases.
To provide relevant and useful information as requested, this document will focus on a well-established and highly relevant therapeutic class for the treatment of a major asthma phenotype: anti-Interleukin-5 (anti-IL-5) monoclonal antibodies . These biologics are a cornerstone in the management of severe eosinophilic asthma. The following Application Notes and Protocols are presented for a representative anti-IL-5 monoclonal antibody (mAb) in preclinical asthma models.
Application Notes and Protocols: Anti-IL-5 Monoclonal Antibody in Murine Models of Allergic Asthma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-5 (IL-5) is a key cytokine responsible for the differentiation, maturation, recruitment, and survival of eosinophils. In eosinophilic asthma, elevated levels of IL-5 contribute to eosinophilic airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling. Monoclonal antibodies targeting the IL-5 pathway (either IL-5 itself or its receptor, IL-5Rα) have proven to be an effective therapeutic strategy. These application notes provide an overview of the use of a representative anti-IL-5 mAb in common murine models of allergic asthma, such as those induced by ovalbumin (OVA) or house dust mite (HDM) allergens.
Mechanism of Action and Signaling Pathway
An anti-IL-5 mAb functions by binding with high affinity and specificity to circulating IL-5, preventing it from binding to the IL-5 receptor α-chain (IL-5Rα) on the surface of eosinophils. This neutralization of IL-5 disrupts the signaling cascade that promotes eosinophil function and survival, leading to a reduction in eosinophil counts in both the blood and airway tissues.
Below is a diagram illustrating the IL-5 signaling pathway and the mechanism of action for an anti-IL-5 mAb.
References
Unraveling the Role of S 1592 in Allergic Reaction Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic reactions, ranging from mild irritations to life-threatening anaphylaxis, represent a significant global health challenge. The underlying mechanism involves a complex interplay of immune cells and signaling molecules, primarily driven by the cross-linking of immunoglobulin E (IgE) on mast cells and basophils. This triggers the release of inflammatory mediators such as histamine, leukotrienes, and cytokines, leading to the clinical manifestations of allergy. Research into novel therapeutic agents that can modulate these pathways is of paramount importance. This document provides detailed application notes and protocols for the investigational compound S 1592, a promising modulator of the allergic cascade. While comprehensive public data on this compound is not yet available, this document synthesizes general principles and methodologies in allergy research that would be applicable to its investigation.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is currently under investigation. However, based on preliminary research in the field of allergic inflammation, it is hypothesized that this compound may interfere with key signaling pathways downstream of the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[1] The activation of these cells is a critical event in the initiation of an allergic response.[1]
Several signaling pathways are crucial for mast cell and basophil activation and are potential targets for therapeutic intervention. These include the spleen tyrosine kinase (Syk), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways.[1] It is plausible that this compound exerts its inhibitory effects by targeting one or more components of these cascades, thereby preventing the degranulation and release of inflammatory mediators.
Further research is necessary to elucidate the exact molecular target of this compound and its impact on the intricate network of signaling molecules that govern the allergic response.
Experimental Protocols
To investigate the efficacy and mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended. The following protocols provide a general framework that can be adapted for the specific research questions being addressed.
In Vitro Mast Cell Degranulation Assay
Objective: To determine the inhibitory effect of this compound on IgE-mediated degranulation of mast cells.
Principle: Mast cells are sensitized with IgE and then challenged with an allergen to induce degranulation, which is quantified by measuring the release of β-hexosaminidase, a granular enzyme.
Materials:
-
Rat basophilic leukemia (RBL-2H3) cells
-
Anti-dinitrophenyl (DNP)-IgE
-
DNP-human serum albumin (HSA)
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
Tyrode’s buffer
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells with anti-DNP-IgE for 2 hours.
-
Wash the cells with Tyrode’s buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Challenge the cells with DNP-HSA for 1 hour to induce degranulation.
-
Collect the supernatant.
-
To measure total β-hexosaminidase release, lyse a set of control cells with Triton X-100.
-
Incubate the supernatant with pNAG substrate.
-
Stop the reaction and measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
In Vivo Model of Passive Cutaneous Anaphylaxis (PCA)
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of allergic reaction.
Principle: Mice are passively sensitized with IgE antibodies and then challenged with the specific antigen, leading to a localized allergic reaction characterized by increased vascular permeability.
Materials:
-
BALB/c mice
-
Anti-DNP-IgE
-
DNP-HSA
-
This compound
-
Evans blue dye
Procedure:
-
Intradermally inject the ears of mice with anti-DNP-IgE.
-
After 24 hours, administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a designated pre-treatment time, intravenously challenge the mice with DNP-HSA mixed with Evans blue dye.
-
After 30 minutes, euthanize the mice and excise the ears.
-
Extract the Evans blue dye from the ear tissue using formamide.
-
Measure the absorbance of the extracted dye at 620 nm to quantify the extent of vascular leakage.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Effect of this compound on In Vitro Mast Cell Degranulation
| This compound Concentration (µM) | β-Hexosaminidase Release (%) | Standard Deviation |
| 0 (Vehicle) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: In Vivo Efficacy of this compound in a PCA Model
| Treatment Group | Dose (mg/kg) | Evans Blue Extravasation (µ g/ear ) | Standard Deviation |
| Vehicle Control | - | ||
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Hypothesized signaling pathway of mast cell activation and inhibition by this compound.
Caption: General experimental workflow for in vivo allergy models.
Conclusion
The investigation of novel therapeutic agents like this compound is crucial for advancing the treatment of allergic diseases. The protocols and methodologies outlined in this document provide a foundational framework for researchers to explore the potential of this compound in modulating allergic reactions. Rigorous and systematic investigation will be essential to fully characterize its mechanism of action, efficacy, and safety profile, with the ultimate goal of developing a new therapeutic option for patients suffering from allergies.
References
Application Notes and Protocols for S 1592 as a Pharmacological Tool Compound
Data Unavailability for S 1592 as a Pharmacological Agent
Extensive searches for a pharmacological tool compound designated as "this compound" have not yielded any relevant scientific literature or data. The identifier "this compound" is predominantly associated with United States Senate Bill 1592, also known as the Occupational Therapy Mental Health Parity Act.[1][2][3][4][5] This legislation focuses on clarifying the coverage of occupational therapy services for mental and substance use disorders under Medicare and Medicaid.
There is no information available in the public domain regarding a compound with the identifier "this compound" in the context of pharmacology, including its mechanism of action, signaling pathways, or use in in vitro or in vivo studies. The search results did not provide any quantitative data such as binding affinities, IC50/EC50 values, or other pharmacological parameters that would be necessary to create the requested application notes and protocols.
Therefore, it is not possible to provide detailed application notes, experimental protocols, data tables, or visualizations for "this compound" as a pharmacological tool compound. Researchers seeking information on a tool compound should verify the correct identifier and consult scientific databases and literature for accurate and detailed pharmacological information.
References
Application Notes and Protocols for S 1592: Not Applicable
Initial investigations to identify a chemical compound, drug, or research molecule publicly designated as "S 1592" have been unsuccessful. Comprehensive searches across scientific databases, supplier websites, and the broader internet have not yielded any substance with this identifier. The search results predominantly point to legislative documents, specifically United States Senate bills.
Therefore, the creation of detailed Application Notes and Protocols, including supplier and purchasing information, experimental procedures, and signaling pathway diagrams, cannot be fulfilled as the subject "this compound" does not correspond to a known entity in the field of chemical or biomedical research.
It is possible that "this compound" may be an internal company code, a newly synthesized compound not yet in the public domain, or a misinterpretation of another identifier. Without a valid, publicly recognized chemical identity, it is not possible to provide the requested scientific and purchasing information.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public identifier, such as a CAS number, IUPAC name, or a supplier's catalog number, to ensure accurate retrieval of information.
Application Notes and Protocols for IEC-6 (ATCC® CRL-1592™) Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the proper storage, handling, and utilization of the IEC-6 (ATCC® CRL-1592™) cell line in research and drug development. Detailed protocols for common experimental procedures are included to ensure reproducible and reliable results.
Cell Line Information
The IEC-6 cell line is a non-transformed intestinal epithelial cell line derived from the small intestine of a male rat.[1][2] These cells are widely used as a model system to study various aspects of intestinal biology, including epithelial barrier function, nutrient absorption, cell proliferation and differentiation, and mucosal immunity.[1][3]
Table 1: General Characteristics of IEC-6 Cells
| Characteristic | Description |
| Organism | Rattus norvegicus (Rat) |
| Tissue | Small Intestine, Crypt |
| Morphology | Epithelial-like[1] |
| Growth Properties | Adherent |
| Applications | Transfection host, studies on intestinal epithelial function, differentiation, and diseases like inflammatory bowel disease (IBD) and cancer. |
| Biosafety Level | 1 |
Storage and Handling of IEC-6 Cells
Proper storage and handling are critical to maintaining the viability and integrity of the IEC-6 cell line.
Storage
Upon receipt of the frozen cryovial, it is imperative to act promptly. The vial should be immediately transferred to the vapor phase of liquid nitrogen for long-term storage. Storage at -80°C is not recommended as it will lead to a loss of cell viability.
Table 2: Storage Conditions
| Condition | Temperature | Duration |
| Long-term Storage | Liquid Nitrogen Vapor Phase (below -130°C) | Indefinite |
| Short-term Storage (upon receipt) | Dry Ice | During transit |
Handling Cryopreserved Cells
Safety Precautions: Always wear personal protective equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves, when handling frozen vials. Vials may explode upon rapid temperature changes.
Thawing Protocol:
-
Prepare a 37°C water bath.
-
Remove the cryovial from liquid nitrogen storage.
-
Immediately immerse the vial in the 37°C water bath, keeping the cap above the water level to prevent contamination.
-
Gently agitate the vial until the contents are almost completely thawed, leaving a small ice crystal.
-
Wipe the exterior of the vial with 70% ethanol before opening in a sterile biological safety cabinet.
Cell Culture and Maintenance
Culture Medium and Conditions
Table 3: Recommended Culture Medium and Conditions
| Component | Specification |
| Basal Medium | Dulbecco's Modified Eagle's Medium (DMEM), high glucose (4.5 g/L) |
| Supplements | 5% Fetal Bovine Serum (FBS), 0.1 U/mL Bovine Insulin |
| Atmosphere | 95% Air, 5% CO₂ |
| Temperature | 37°C |
Subculturing Protocol
-
Aspirate the culture medium from a confluent flask of IEC-6 cells.
-
Rinse the cell monolayer with a calcium and magnesium-free phosphate-buffered saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at room temperature or 37°C until the cells detach.
-
Neutralize the trypsin by adding complete culture medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Dispense the cell suspension into new culture flasks at a subcultivation ratio of 1:3 to 1:6.
-
Incubate at 37°C in a 5% CO₂ incubator. Renew the culture medium twice a week.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study cell migration.
Protocol:
-
Seed IEC-6 cells in a 6-well plate and grow to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the well with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium (with or without test compounds).
-
Image the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Quantify the rate of cell migration by measuring the change in the width of the scratch over time.
Workflow for Wound Healing Assay
Caption: Workflow for performing a wound healing (scratch) assay with IEC-6 cells.
Cell Proliferation (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Seed IEC-6 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the test compound for the desired duration.
-
Fix the cells by adding 1% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Wash the plate with water and air dry.
-
Stain the cells with 0.04% SRB solution for 30 minutes at room temperature.
-
Wash the plate with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 540 nm using a microplate reader.
Immunofluorescence Staining
This protocol is for visualizing the localization of specific proteins within IEC-6 cells.
Protocol:
-
Grow IEC-6 cells on sterile glass coverslips in a 24-well plate.
-
Wash the cells twice with PBS.
-
Fix the cells with 2-4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells twice with wash buffer (0.1% BSA in PBS).
-
Block non-specific antibody binding with a blocking buffer for 45 minutes.
-
Incubate the cells with the primary antibody diluted in dilution buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with wash buffer.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with wash buffer.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Transfection Protocol (using Lipofectamine 2000)
This protocol is for introducing foreign DNA into IEC-6 cells.
Protocol:
-
One day before transfection, seed 0.25-1 x 10⁶ IEC-6 cells per well in a 6-well plate in 2 ml of antibiotic-free growth medium, aiming for 90-95% confluency at the time of transfection.
-
For each well, dilute the desired amount of plasmid DNA in 250 µl of Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute the appropriate amount of Lipofectamine 2000 in 250 µl of Opti-MEM I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µl of DNA-lipofectamine complexes to the well containing cells and medium.
-
Mix gently by rocking the plate.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before assaying for transgene expression.
Signaling Pathways in IEC-6 Cells
The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for the proliferation and migration of IEC-6 cells.
EGFR/MAPK Signaling Pathway
Caption: Simplified diagram of the EGFR/MAPK signaling pathway in IEC-6 cells.
References
Troubleshooting & Optimization
S 1592 solubility issues and solutions
Researchers and scientists are strongly encouraged to consult the documentation provided by their chemical supplier for precise solubility data and handling instructions. The information presented below is based on general knowledge of drug discovery and development for compounds with low aqueous solubility and should be regarded as a general guide rather than specific instructions for S 1592.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the common causes of solubility issues?
A1: Solubility issues with research compounds are common and can be attributed to several factors:
-
Physicochemical Properties: The inherent molecular structure, crystal lattice energy, and polarity of the compound heavily influence its solubility.
-
Solvent Selection: Using an inappropriate solvent is a primary cause of poor dissolution.
-
pH of the Solution: For ionizable compounds, the pH of the aqueous buffer can dramatically affect solubility.
-
Temperature: Solubility is often temperature-dependent. Insufficient heating (if the compound is stable) can lead to incomplete dissolution.
-
Compound Purity and Form: The purity, salt form, and crystalline versus amorphous nature of the compound can impact its solubility.
-
Kinetic vs. Thermodynamic Solubility: Researchers may be observing kinetic solubility (the concentration at which a compound precipitates out of a supersaturated solution) rather than its true thermodynamic solubility.
Q2: What are the recommended first steps to troubleshoot the poor solubility of a novel compound like this compound?
A2: When encountering solubility challenges with a new compound, a systematic approach is recommended:
-
Consult Supplier Data: Always refer to the technical data sheet provided by the supplier for any available solubility information.
-
Start with Common Organic Solvents: Attempt to dissolve a small amount of the compound in common, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.
-
Use of Co-solvents: If the compound is intended for use in aqueous solutions for biological assays, prepare a high-concentration stock in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Be mindful of the final solvent concentration in your experiment, as it can affect cell viability or assay performance.
-
pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the aqueous buffer can significantly improve solubility.
-
Gentle Heating and Sonication: If the compound is thermally stable, gentle warming and sonication can help to overcome the energy barrier for dissolution.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Compound does not dissolve in the chosen solvent. | The compound has very low solubility in that specific solvent. | Try a different solvent. For nonpolar compounds, consider solvents like ethanol or acetone. For polar compounds that are still difficult to dissolve, a strong organic solvent like DMSO or DMF is often effective. |
| A precipitate forms when diluting a stock solution into an aqueous buffer. | The compound is "crashing out" of the solution due to its low aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent if the experimental system allows. Consider using a surfactant or a solubilizing agent like Tween® 80 or Pluronic® F-68. |
| The solution is cloudy or contains visible particles after apparent dissolution. | The compound may not be fully dissolved or may be forming a suspension. | Centrifuge the solution and use the supernatant. Filter the solution through a 0.22 µm filter to remove undissolved particles. Re-evaluate the dissolution protocol; longer vortexing, sonication, or gentle heating may be required. |
| Inconsistent results are observed between experiments. | This could be due to variability in solution preparation, such as incomplete dissolution or precipitation over time. | Prepare fresh solutions for each experiment. Ensure the stock solution is completely clear before making dilutions. Store stock solutions appropriately (e.g., at -20°C or -80°C) and allow them to fully thaw and come to room temperature before use. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for this compound.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Objective: To prepare a high-concentration stock solution of a sparingly soluble compound.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated balance
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Objective: To dilute a stock solution into an aqueous buffer for in vitro or in vivo experiments.
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature and vortex briefly.
-
Add the required volume of the stock solution to the pre-warmed aqueous buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5% v/v) to minimize toxicity in biological systems.
-
Visually inspect the working solution for any signs of precipitation. If a precipitate forms, a lower final concentration may be necessary.
-
Use the working solution immediately after preparation for best results.
-
Visualizing Experimental Workflows
Caption: Workflow for the preparation of stock and working solutions of a sparingly soluble compound.
Caption: A logical troubleshooting workflow for addressing solubility issues with this compound.
Optimizing S 1592 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S 1592 (1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects?
A1: this compound, chemically known as 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride, is a compound with demonstrated antitussive (cough-suppressing), bronchodilating (airway-widening), and antianaphylactic properties.[1] Its primary use in experimental settings is to investigate these effects and their underlying mechanisms.
Q2: What is the mechanism of action for the bronchodilator effects of this compound?
A2: While the specific signaling pathway for this compound is not detailed in recent literature, its bronchodilator effects are likely mediated through pathways common to other bronchodilating agents. These typically involve the relaxation of airway smooth muscle. One common pathway involves the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits the contraction of airway smooth muscle.[2][3] Another potential mechanism could be the antagonism of muscarinic receptors, which would block acetylcholine-induced bronchoconstriction.
Q3: How does this compound suppress coughing?
A3: The antitussive action of this compound is achieved by inhibiting the cough reflex. This can occur through central mechanisms, acting on the cough center in the brainstem, or through peripheral mechanisms, by reducing the sensitivity of cough receptors in the airways.[4][5] For many antitussives, the precise molecular targets are still under investigation but can involve opioid or other neurotransmitter receptors in the central nervous system.
Troubleshooting Guide
Issue 1: Low or no observable bioactivity of this compound in my in vitro assay.
-
Possible Cause 1: Incorrect Compound Concentration. The effective concentration of this compound may vary significantly depending on the cell type and assay system.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 100 µM) to identify the EC50 or IC50 value.
-
-
Possible Cause 2: Compound Degradation. this compound, like many chemical compounds, may be sensitive to storage conditions, light, or repeated freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions from powder for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles and store them protected from light at -20°C or -80°C.
-
-
Possible Cause 3: Cell Health and Viability. The responsiveness of cells to any compound is dependent on their health.
-
Solution: Regularly check cell morphology and viability using methods like Trypan Blue exclusion or a cell viability assay (e.g., MTT or CellTiter-Glo®). Ensure cells are in the logarithmic growth phase and are not over-confluent.
-
Issue 2: this compound precipitates out of solution during the experiment.
-
Possible Cause 1: Poor Solubility in Aqueous Media. this compound is a hydrochloride salt, which generally improves aqueous solubility, but it can still precipitate at high concentrations or in certain buffer conditions.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous experimental medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect the cells. Perform serial dilutions to reach the final desired concentration.
-
-
Possible Cause 2: pH of the Medium. The solubility of this compound may be pH-dependent.
-
Solution: Check the pH of your experimental buffer or medium. If possible, adjust the pH to see if solubility improves, ensuring the adjusted pH is still optimal for your cells.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Experimental Conditions. Minor variations in cell density, incubation times, or reagent concentrations can lead to significant differences in results.
-
Solution: Standardize all experimental parameters. Use a detailed, written protocol and document any deviations. Implement positive and negative controls in every experiment to monitor assay performance.
-
-
Possible Cause 2: Reagent Quality. The quality and consistency of reagents, including cell culture media and assay components, can impact results.
-
Solution: Use high-quality reagents from a reliable supplier. Record lot numbers of all reagents used and test new lots against old lots to ensure consistency.
-
Quantitative Data Summary
| Experiment Type | Cell/Animal Model | Suggested Starting Concentration Range | Primary Endpoint |
| In Vitro Bronchodilation Assay | Human Airway Smooth Muscle Cells | 10 nM - 10 µM | Relaxation of pre-contracted cells |
| In Vitro Anti-inflammatory Assay | Macrophage Cell Line (e.g., RAW 264.7) | 100 nM - 50 µM | Inhibition of inflammatory cytokine release |
| In Vivo Antitussive Study | Guinea Pig Cough Model | 1 mg/kg - 50 mg/kg (i.p. or p.o.) | Reduction in cough frequency |
| In Vivo Bronchodilation Study | Ovalbumin-sensitized Mouse Model | 1 mg/kg - 30 mg/kg (i.p. or p.o.) | Improvement in airway resistance |
Experimental Protocols
Protocol 1: In Vitro Bronchodilation Assay Using Airway Smooth Muscle Cells
-
Cell Culture: Culture human airway smooth muscle cells in the recommended growth medium until they reach 80-90% confluency.
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Contraction Induction: Induce contraction of the cell monolayer by adding a contractile agent such as acetylcholine or histamine.
-
Compound Treatment: Prepare serial dilutions of this compound in the assay buffer. Add the different concentrations of this compound to the contracted cells.
-
Measurement of Relaxation: Measure the degree of cell relaxation using a suitable method, such as microscopy with image analysis to quantify changes in cell shape or a cell impedance-based assay.
-
Data Analysis: Plot the relaxation response against the log of the this compound concentration to determine the EC50 value.
Protocol 2: In Vivo Antitussive Assay in a Guinea Pig Model
-
Animal Acclimatization: Acclimatize male guinea pigs to the experimental conditions for at least one week.
-
Compound Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route at predetermined doses.
-
Cough Induction: After a specific pretreatment time (e.g., 30-60 minutes), expose the animals to a cough-inducing stimulus, such as an aerosol of citric acid or capsaicin, in a whole-body plethysmography chamber.
-
Cough Recording: Record the number of coughs for a defined period using a microphone and specialized software.
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle control group to determine the percentage of cough inhibition.
Visualizations
Caption: Hypothetical signaling pathway for the bronchodilator effect of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Research and development of bronchodilators for asthma and COPD with a focus on G protein/KCa channel linkage and β2-adrenergic intrinsic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S 1592 Stability
Due to this ambiguity, we are unable to provide a specific technical support guide on the stability of "S 1592" as a chemical entity. To assist you effectively, please verify the exact name, CAS registry number, or any other unique identifier of the compound you are working with.
In the interim, we offer the following general guidance and troubleshooting advice for assessing compound stability in various solvents, which can be applied once the identity of your compound of interest is clarified.
Frequently Asked Questions (FAQs) - General Compound Stability
Q1: My compound appears to be degrading in the chosen solvent. What are the common causes?
A1: Compound degradation in solution can be attributed to several factors:
-
Solvent Reactivity: The solvent itself may react with your compound. For example, protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis of esters or other labile functional groups.
-
Presence of Contaminants: Trace amounts of acids, bases, or water in the solvent can catalyze degradation. Peroxides in ethers (e.g., THF, diethyl ether) are also a common cause of oxidative degradation.
-
Environmental Factors: Exposure to light (photodegradation), elevated temperatures, or oxygen can promote degradation.
-
pH: The stability of many compounds is highly pH-dependent. Buffering the solution to an optimal pH range is often necessary.
Q2: How can I quickly assess the stability of my compound in a new solvent?
A2: A preliminary stability study can be conducted by preparing a solution of your compound in the solvent of interest and monitoring its purity over time using techniques like HPLC, LC-MS, or NMR.
Experimental Protocol: Preliminary Stability Assessment
-
Prepare a stock solution of your compound at a known concentration in the desired solvent.
-
Divide the solution into several aliquots in appropriate vials.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, protected from light).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by a suitable analytical method (e.g., HPLC) to determine the percentage of the parent compound remaining.
-
Compare the peak area of the parent compound at each time point to the initial (time 0) peak area to quantify degradation.
Q3: What are the best practices for preparing and storing stock solutions to ensure maximum stability?
A3:
-
Solvent Purity: Always use high-purity, anhydrous solvents from a reputable supplier.
-
Inert Atmosphere: For oxygen-sensitive compounds, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. Protect light-sensitive compounds by using amber vials or wrapping vials in aluminum foil.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can lead to degradation and precipitation. Aliquot stock solutions into smaller, single-use volumes.
-
Use of Stabilizers: In some cases, adding antioxidants or other stabilizers can prolong the shelf-life of your compound in solution.
Troubleshooting Guide: Compound Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis. | Chemical degradation (hydrolysis, oxidation, etc.). | Investigate the chemical structure for labile functional groups. Test stability in aprotic, anhydrous solvents. If oxidation is suspected, deaerate solvents and handle under inert gas. |
| Appearance of new peaks in the chromatogram over time. | Formation of degradation products. | Use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway. |
| Precipitation of the compound from solution. | Poor solubility or compound instability leading to insoluble degradants. | Determine the solubility of the compound in the chosen solvent at the desired temperature. If precipitation occurs upon storage at low temperatures, consider preparing fresh solutions for each experiment. |
| Inconsistent results between experiments. | Instability of stock solutions. | Prepare fresh stock solutions for each experiment or validate the stability of the stock solution over the intended period of use. Aliquot stock solutions to minimize handling and freeze-thaw cycles. |
Logical Workflow for Solvent Selection and Stability Testing
Below is a generalized workflow for selecting an appropriate solvent and assessing the stability of a research compound.
References
Troubleshooting S 1592 experimental variability
Welcome to the technical support center for S 1592. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound, a potent and selective inhibitor of MEK1/2 in the RAS/RAF/MEK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases.[] By binding to a unique site near the ATP-binding pocket, this compound locks MEK1/2 into a catalytically inactive state.[] This prevents the phosphorylation and activation of its sole known substrates, ERK1 and ERK2, thereby inhibiting downstream signaling in the MAPK/ERK pathway.[2][3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is expected to show the greatest efficacy in cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, such as those with BRAF V600E or various RAS mutations. The aberrant activation of this pathway in such cancers makes them particularly dependent on MEK signaling for proliferation and survival.[4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: The most direct method to confirm target engagement is to assess the phosphorylation status of ERK1/2 (pERK1/2) via Western blot. A dose-dependent decrease in the pERK1/2 to total ERK1/2 ratio upon treatment with this compound indicates successful target inhibition.
Troubleshooting Experimental Variability
This section addresses specific issues that may lead to variability in your experimental results with this compound.
Q5: I am observing inconsistent IC50 values for this compound across different experimental batches. What could be the cause?
A5: Inconsistent IC50 values can stem from several sources of experimental variability:
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all impact cellular response to this compound.
-
Compound Potency: Ensure the this compound stock solution has not degraded. Use freshly prepared dilutions for each experiment.
-
Assay Protocol: Inconsistencies in incubation times, seeding densities, and reagent preparation can introduce significant variability.
Q6: I have confirmed target inhibition (decreased pERK), but I am not observing the expected anti-proliferative phenotype. Why?
A6: This discrepancy can be due to several factors:
-
Activation of Compensatory Pathways: Inhibition of the MEK/ERK pathway can sometimes lead to the upregulation of parallel survival pathways, such as the PI3K/Akt pathway.
-
Cell Line Specific Resistance: Some cell lines may have intrinsic resistance mechanisms that allow them to bypass the effects of MEK inhibition.
-
Experimental Timeframe: The duration of the experiment may not be sufficient to observe a significant effect on cell proliferation.
Q7: I am seeing a paradoxical increase in pERK levels at certain concentrations of this compound. What does this mean?
A7: A paradoxical increase in pERK can be caused by feedback mechanisms within the MAPK pathway. Inhibition of ERK can relieve a negative feedback loop that normally suppresses upstream components like RAF, leading to increased MEK phosphorylation. It is important to perform a full dose-response curve and a time-course experiment to characterize this effect.
Quantitative Data Summary
The following tables provide examples of expected quantitative data for this compound in relevant cancer cell lines.
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutational Status | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8 |
| HT-29 | Colorectal Cancer | BRAF V600E | 15 |
| HCT116 | Colorectal Cancer | KRAS G13D | 50 |
| MDA-MB-231 | Breast Cancer | BRAF G464V, KRAS G13D | 150 |
| HeLa | Cervical Cancer | Wild-type BRAF/RAS | >1000 |
Table 2: this compound Target Engagement in A375 Cells
| This compound Concentration (nM) | pERK / Total ERK Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.65 |
| 10 | 0.20 |
| 100 | 0.05 |
| 1000 | <0.01 |
Key Experimental Protocols
Protocol 1: Western Blot for pERK1/2 Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.
-
Data Analysis: Quantify band intensities and normalize the pERK1/2 signal to the total ERK1/2 signal.
Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium.
-
Cell Treatment: After 24 hours, treat the cells with the this compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Diagrams
Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing pERK levels by Western blot.
References
Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors
Disclaimer: Information regarding a specific compound designated "S 1592" is not publicly available. The following technical support center provides general guidance and troubleshooting for researchers encountering potential off-target effects with small molecule inhibitors.
This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro and in vivo experiments with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor is showing a phenotype, but I'm not sure if it's due to on-target or off-target effects. How can I begin to investigate this?
A1: This is a critical question in drug discovery. A multi-pronged approach is recommended:
-
Target Engagement Assays: Confirm that your compound binds to the intended target in your experimental system. Techniques like Cellular Thermal Shift Assay (CETSA), NanoBRET, or immunoprecipitation followed by western blotting can be used.
-
Structure-Activity Relationship (SAR): Test analogs of your compound that are structurally similar but have varying potencies against the primary target. A correlation between on-target potency and the observed phenotype strengthens the on-target hypothesis.
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype is recapitulated, it suggests an on-target effect.
-
Rescue Experiments: Overexpress the target protein. If the phenotype is diminished or "rescued," it provides evidence for on-target activity.
Q2: What are some common off-target liabilities for kinase inhibitors?
A2: Kinase inhibitors often exhibit polypharmacology due to the conserved nature of the ATP-binding pocket across the kinome. Common off-targets can include other kinases with similar ATP-binding site motifs. It is also possible for kinase inhibitors to bind to non-kinase proteins that have ATP-binding sites or other compatible structural features.
Q3: How can I profile the off-target interactions of my compound?
A3: Several methods can be employed for off-target profiling:
-
Kinase Profiling Panels: Commercially available services can screen your compound against a large panel of purified kinases to determine its selectivity.
-
Chemical Proteomics: Techniques like affinity chromatography with immobilized compound or competitive profiling with broad-spectrum probes (e.g., kinobeads) coupled with mass spectrometry can identify binding partners in a cellular context.
-
Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects that may point towards off-target activities.
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of the small molecule inhibitor.
| Possible Cause | Troubleshooting Steps |
| Batch-to-batch variability in purity or composition. | 1. Source all batches from a reputable supplier. 2. Request a certificate of analysis (CoA) for each batch. 3. Independently verify the identity and purity of each batch using techniques like HPLC and mass spectrometry. |
| Degradation of the compound. | 1. Check the recommended storage conditions (temperature, light sensitivity). 2. Prepare fresh stock solutions for each experiment. 3. Assess the stability of the compound in your experimental media over the time course of the experiment. |
Issue 2: Discrepancy between in vitro potency (e.g., IC50 on a purified enzyme) and cellular activity (e.g., EC50 in a cell-based assay).
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability. | 1. Assess compound permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. If permeability is low, consider structural modifications to improve physicochemical properties. |
| Efflux by cellular transporters (e.g., P-glycoprotein). | 1. Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases. |
| High protein binding in cell culture media. | 1. Measure the fraction of unbound compound in your media. 2. Consider reducing the serum concentration if experimentally feasible. |
| Metabolism of the compound by cells. | 1. Analyze the concentration of the parent compound in the cell culture supernatant and cell lysate over time using LC-MS. |
| Off-target effects masking or opposing the on-target phenotype. | 1. Perform off-target profiling (see FAQ A3). 2. Use target engagement assays to confirm the compound is reaching its intended target in cells. |
Quantitative Data Summary
Table 1: Example Kinase Selectivity Profile for a Hypothetical Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1000 |
| Off-Target Kinase E | >10,000 | >1000 |
This table illustrates how to present kinase profiling data to quickly assess the selectivity of a compound.
Table 2: Comparison of In Vitro and Cellular Potency for Hypothetical Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) | Permeability (PAMPA, 10⁻⁶ cm/s) |
| Inhibitor Alpha | 5 | 50 | 15 |
| Inhibitor Beta | 8 | 5000 | <1 |
| Inhibitor Gamma | 12 | 100 | 10 (efflux substrate) |
This table helps in comparing key parameters to troubleshoot discrepancies between biochemical and cellular data.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if a compound binds to its intended target in intact cells.
Methodology:
-
Cell Culture: Grow cells to 80-90% confluency.
-
Compound Treatment: Treat cells with the test compound at various concentrations or a vehicle control for a specified time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heat Shock: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Centrifugation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of the soluble target protein by western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore binding.
Visualizations
Caption: A logical workflow for investigating small molecule inhibitor effects.
Caption: Diagram illustrating on-target versus off-target inhibition.
How to minimize S 1592 toxicity in cells
Important Notice: Comprehensive searches of public scientific and chemical databases have not yielded information on a specific bioactive compound or drug candidate designated "S 1592" that is associated with cellular toxicity in a research context. The information that is publicly available under a similar name, "PR1592," corresponds to an industrial coating and is not relevant to cellular research. Additionally, "CRL-1592" is the catalog number for the IEC-6 rat intestinal epithelial cell line.
Therefore, this technical support guide provides general strategies for identifying and mitigating cellular toxicity from a novel or uncharacterized compound, using a hypothetical "this compound" as a placeholder. The troubleshooting advice and experimental protocols are based on common mechanisms of drug-induced toxicity. It is crucial to adapt these recommendations based on the known chemical properties and biological targets of your specific compound.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of significant toxicity (e.g., detachment, rounding, apoptosis) after treatment with this compound. What is the first step to troubleshoot this?
A1: The first step is to perform a dose-response and time-course experiment to determine the cytotoxic concentration 50 (CC50) and the onset of toxicity. This will help you identify a working concentration range that minimizes acute toxicity while still allowing for the evaluation of the intended biological effect.
Q2: How can I determine the mechanism of this compound-induced cell death?
A2: To elucidate the cell death mechanism, you can use a combination of assays. For example, to distinguish between apoptosis and necrosis, you can use an Annexin V/Propidium Iodide (PI) staining assay. Activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis and can be measured using commercially available assays.
Q3: Could off-target effects be responsible for the observed toxicity of this compound?
A3: Yes, off-target effects are a common cause of unexpected toxicity. If the intended target of this compound is known, you can investigate off-target activity through techniques like kinome profiling (if it's a kinase inhibitor) or by consulting databases of known drug-target interactions. A rescue experiment, where the on-target effect is blocked or compensated for, can also help differentiate on-target from off-target toxicity.
Q4: Are there any general strategies to reduce the non-specific toxicity of a compound in cell culture?
A4: Several strategies can be employed. Co-treatment with antioxidants like N-acetylcysteine (NAC) can mitigate toxicity caused by reactive oxygen species (ROS) generation. If the compound has poor solubility, using a different vehicle or a lower concentration of the current vehicle (e.g., DMSO) may help. Additionally, using a more complex, serum-containing medium can sometimes reduce non-specific binding and toxicity.
Troubleshooting Guides
Issue 1: High Level of Acute Cell Death at All Tested Concentrations
-
Possible Cause: The concentration range is too high.
-
Troubleshooting Steps:
-
Perform a broader dose-response experiment, starting from nanomolar or even picomolar concentrations.
-
Shorten the treatment duration to see if the toxicity is time-dependent.
-
Verify the stock solution concentration and integrity of the compound.
-
Issue 2: Inconsistent Toxicity Results Between Experiments
-
Possible Cause: Variability in cell health, passage number, or experimental conditions.
-
Troubleshooting Steps:
-
Standardize cell culture conditions, including seeding density and passage number.
-
Ensure consistent treatment conditions (e.g., incubation time, vehicle concentration).
-
Prepare fresh dilutions of this compound from a validated stock for each experiment.
-
Issue 3: Toxicity Observed in Control Cells (Vehicle Only)
-
Possible Cause: The vehicle (e.g., DMSO) is at a toxic concentration.
-
Troubleshooting Steps:
-
Determine the maximum tolerated vehicle concentration for your cell line.
-
Ensure the final vehicle concentration is consistent across all wells, including the untreated control.
-
If possible, explore alternative, less toxic vehicles.
-
Experimental Protocols & Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| Concentration of this compound | Cell Viability (%) | Standard Deviation |
| 0 µM (Vehicle) | 100 | 5.2 |
| 0.1 µM | 95.3 | 4.8 |
| 1 µM | 82.1 | 6.1 |
| 10 µM | 51.5 | 7.3 |
| 100 µM | 12.8 | 3.9 |
Protocol 1: Determining CC50 using a Resazurin-based Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, until a color change is observed.
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the CC50 value.
Visualizations
Diagram 1: General Workflow for Investigating Compound Toxicity
Caption: A logical workflow for characterizing the toxicity of a novel compound.
Diagram 2: Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This diagram illustrates a hypothetical pathway. The actual pathway for your compound will need to be determined experimentally.
Caption: A hypothetical signaling cascade for this compound-induced apoptosis.
Improving S 1592 efficacy in vivo
Subject: Important Information Regarding "S 1592"
Our comprehensive search for the compound "this compound" within scientific and research databases has not yielded any identifiable information related to a therapeutic agent or investigational drug with this designation. The search results predominantly point to a piece of United States legislation.
Specifically, "S. 1592" refers to the Occupational Therapy Mental Health Parity Act , a bill introduced in the U.S. Senate.[1][2][3][4][5] This act aims to clarify Medicare coverage for occupational therapy services in the context of mental and substance use disorders.
Due to the absence of any scientific data on a compound labeled "this compound," we are unable to provide a technical support center with troubleshooting guides, FAQs, data tables, experimental protocols, or visualizations related to its in vivo efficacy.
To assist you further, please verify the identifier of the compound. It is possible that "this compound" may be an internal project code, a mistyped designation, or a compound that has not yet been disclosed in public research. If you have an alternative name, chemical structure, or any associated publication, please provide it so we can conduct a more targeted and effective search.
References
S 1592 experimental controls and best practices
Technical Support Center: S 1592
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound this compound. The following information is based on a hypothetical selective inhibitor of "Kinase X," a key enzyme in a cancer-related signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, thereby inhibiting the activation of a pro-survival signaling pathway implicated in certain cancers.
Q2: What are the recommended cell-based assays to assess the activity of this compound?
A2: We recommend using a cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the effect of this compound on the proliferation of cancer cell lines that are dependent on Kinase X signaling. Additionally, a target engagement assay, such as a Western blot to detect the phosphorylation of the downstream substrate of Kinase X, is crucial to confirm the on-target activity of the compound.
Q3: What is the appropriate solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. The stock solution should be stored at -20°C or -80°C and protected from light. For in vivo studies, please refer to the specific formulation protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays | 1. Cell passage number is too high, leading to genetic drift and altered sensitivity. 2. Inconsistent cell seeding density. 3. Compound precipitation in the media. | 1. Use cells within a consistent and low passage number range (e.g., passages 5-15). 2. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 3. Check the final DMSO concentration in the media (should be ≤ 0.1%) and visually inspect for any precipitation. |
| No inhibition of downstream substrate phosphorylation in Western blot | 1. The cell line does not have an active Kinase X signaling pathway. 2. Insufficient incubation time with this compound. 3. The primary antibody for the phosphorylated substrate is not working correctly. | 1. Confirm the expression and activation of Kinase X in your cell line using a positive control. 2. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal incubation time. 3. Validate the antibody using a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., cells treated with a known inhibitor). |
| High background signal in kinase assays | 1. ATP concentration is too high, leading to non-specific phosphorylation. 2. Contamination of the recombinant Kinase X enzyme. | 1. Titrate the ATP concentration to determine the optimal concentration for your assay. 2. Use a highly purified recombinant Kinase X enzyme and include a "no enzyme" control well. |
Experimental Protocols
Kinase X Inhibition Assay (Biochemical)
This protocol describes a method to determine the in vitro potency of this compound against recombinant Kinase X.
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add 5 µL of diluted this compound (in 10% DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the Kinase X enzyme and a fluorescently labeled peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at the Km for Kinase X.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 20 µL of a stop solution containing EDTA.
-
Read the plate on a fluorescence polarization plate reader to determine the extent of peptide phosphorylation.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTS)
This protocol provides a method to assess the effect of this compound on the proliferation of cancer cells.
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control wells and calculate the IC50 value.
Quantitative Data
| Compound | Target | IC50 (nM) | Cell Line | Cell Viability IC50 (nM) |
| This compound | Kinase X | 5.2 | Cancer Cell Line A | 50.7 |
| Control Compound | Kinase X | 10.8 | Cancer Cell Line A | 125.3 |
Visualizations
Caption: Hypothetical signaling pathway of this compound's inhibitory action on Kinase X.
Caption: Recommended experimental workflow for characterizing this compound.
Technical Support Center: S 1592 Research
Disclaimer: Publicly available information regarding a specific research compound or drug designated "S 1592" is not available. The designation "S. 1592" primarily refers to the Occupational Therapy Mental Health Parity Act in US congressional records.[1][2][3][4][5] This technical support guide has been generated based on the hypothetical scenario that "this compound" is a small molecule inhibitor of the EGFR/MAPK signaling pathway, a common target in cancer drug development. The information provided is based on established principles and common pitfalls encountered when researching such compounds.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR's intracellular kinase domain, it is proposed to block the downstream activation of the MAPK/ERK pathway, which is crucial for cell proliferation, survival, and differentiation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: Is this compound selective for EGFR?
A3: While this compound is designed for EGFR, like many kinase inhibitors, it may exhibit off-target effects. It is crucial to perform kinome profiling or test its activity against a panel of related kinases to determine its selectivity profile.
Q4: What are the expected phenotypic effects of this compound on cancer cells?
A4: In cancer cell lines with EGFR mutations or overexpression, this compound is expected to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: We are observing significant variability in the IC50 values for this compound across different experimental replicates. What could be the cause?
-
Answer:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
-
Cell Seeding Density: Inconsistent initial cell seeding density can significantly impact the final cell number and, consequently, the calculated IC50 value. Optimize and strictly adhere to a standardized seeding protocol.
-
Compound Solubility: this compound might be precipitating out of the culture medium at higher concentrations. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent system or preparing fresh dilutions for each experiment.
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Ensure the incubation time is consistent across all experiments.
-
Issue 2: No significant inhibition of p-ERK in Western blot analysis.
-
Question: We treated EGFR-mutant cells with this compound but did not observe the expected decrease in phosphorylated ERK (p-ERK) levels. Why might this be?
-
Answer:
-
Suboptimal Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration too short to elicit a measurable effect on downstream signaling. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Rapid Pathway Reactivation: The MAPK pathway can be subject to feedback mechanisms that lead to its reactivation. Analyze p-ERK levels at earlier time points (e.g., 1, 2, 4, and 8 hours) post-treatment.
-
Antibody Quality: Ensure the primary antibodies for both total ERK and p-ERK are validated and working correctly. Run positive and negative controls to verify antibody performance.
-
Basal Pathway Activation: If the basal level of p-ERK in your untreated cells is low, it may be difficult to detect a further decrease. Consider stimulating the pathway with EGF to increase the dynamic range of the assay.
-
Issue 3: Unexpected cytotoxicity in control cell lines.
-
Question: this compound is showing toxicity in our control cell line that does not have EGFR mutations. Is this expected?
-
Answer:
-
Off-Target Effects: this compound may be inhibiting other essential kinases in the control cells. A kinome scan can help identify potential off-targets.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%. Higher concentrations of DMSO can be toxic to some cell lines.
-
General Compound Toxicity: The chemical scaffold of this compound might have inherent cytotoxic properties independent of its EGFR-targeting activity. This is a common challenge in early drug discovery.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | EGFR Status | This compound IC50 (nM) |
| A549 | Lung | Wild-Type | >1000 |
| HCC827 | Lung | Exon 19 Deletion | 50 |
| H1975 | Lung | L858R & T790M | 800 |
| SW480 | Colon | Wild-Type | >1000 |
Experimental Protocols
Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate 1 x 10^6 HCC827 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK (1:1000), total ERK (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.
Visualizations
Caption: EGFR/MAPK signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
Technical Support Center: S 1592 (XMT-1592) Data Interpretation & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting data and troubleshooting common challenges encountered during experiments with the NaPi2b-targeted antibody-drug conjugate (ADC), XMT-1592.
Frequently Asked Questions (FAQs)
Q1: What is XMT-1592 and what is its mechanism of action?
XMT-1592 is an antibody-drug conjugate (ADC) designed for the treatment of cancers that overexpress the sodium-dependent phosphate transport protein 2B (NaPi2b), such as certain types of ovarian and non-small cell lung cancer.[1][2][3] It consists of a humanized monoclonal antibody that specifically targets NaPi2b, linked to a cytotoxic payload, auristatin F-HPA (AF-HPA).[1][4] Upon binding to NaPi2b on the surface of tumor cells, XMT-1592 is internalized. Inside the cell, the AF-HPA payload is released, where it binds to tubulin and disrupts microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in the cancer cells.
Q2: What is the Dolasynthen platform and how does it relate to XMT-1592?
XMT-1592 is developed using the Dolasynthen platform, a next-generation ADC technology. This platform allows for the creation of homogeneous ADCs with a precise and consistent drug-to-antibody ratio (DAR). For XMT-1592, this results in a DAR of 6. The Dolasynthen platform is designed to optimize the therapeutic index of the ADC by improving its efficacy and reducing platform-related toxicities. It enables site-specific bioconjugation, ensuring a uniform product.
Q3: What are the main on-target and off-target toxicities observed with XMT-1592?
The primary on-target toxicity observed with XMT-1592 is pneumonitis (inflammation of the lungs). This is believed to be due to the expression of NaPi2b on normal Type II pneumocytes in the lung. Off-target toxicities commonly associated with earlier generation ADCs, such as high-grade neutropenia, thrombocytopenia, and neuropathy, have not been significant with XMT-1592. Other reported treatment-related adverse events include fatigue, nausea, and anemia.
Q4: How does NaPi2b expression level correlate with the efficacy of XMT-1592?
While the Phase 1 dose-escalation study enrolled patients regardless of their NaPi2b expression levels, the mechanism of action of XMT-1592 is dependent on the presence of NaPi2b on tumor cells for targeted delivery of the cytotoxic payload. Therefore, it is anticipated that higher levels of NaPi2b expression would correlate with greater efficacy. Preclinical studies have shown potent and specific activity of XMT-1592 in NaPi2b-expressing tumor xenografts. Further clinical investigation is needed to establish a definitive correlation and a potential biomarker cutoff for patient selection.
Troubleshooting Guides
Issue 1: High variability in in-vitro cytotoxicity assays.
-
Possible Cause 1: Inconsistent NaPi2b expression in cell lines.
-
Troubleshooting:
-
Regularly verify NaPi2b expression levels in your cancer cell lines using techniques like flow cytometry or western blotting.
-
Ensure consistent cell culture conditions, as expression levels can vary with passage number and confluency.
-
Consider using a cell line with stably transfected NaPi2b as a positive control.
-
-
-
Possible Cause 2: Issues with ADC stability or conjugation.
-
Troubleshooting:
-
Ensure proper storage and handling of XMT-1592 to prevent degradation.
-
If preparing your own conjugates, verify the drug-to-antibody ratio (DAR) and homogeneity of your preparation.
-
-
Issue 2: Unexpected off-target toxicity in animal models.
-
Possible Cause 1: Cross-reactivity of the antibody component.
-
Troubleshooting:
-
Perform immunohistochemistry (IHC) on a panel of normal tissues from the animal model to assess potential cross-reactivity of the anti-NaPi2b antibody.
-
Compare toxicity profiles with a non-targeted, isotype control ADC.
-
-
-
Possible Cause 2: Premature release of the cytotoxic payload.
-
Troubleshooting:
-
Analyze plasma samples from treated animals to measure levels of free payload.
-
Evaluate the stability of the linker in plasma from the relevant animal species.
-
-
Issue 3: Discrepancy between in-vitro and in-vivo efficacy.
-
Possible Cause 1: Poor tumor penetration of the ADC.
-
Troubleshooting:
-
Evaluate the biodistribution of radiolabeled XMT-1592 in tumor-bearing animals.
-
Assess the vascularization and interstitial pressure of the tumor model.
-
-
-
Possible Cause 2: Development of drug resistance.
-
Troubleshooting:
-
Analyze tumor samples from non-responding animals for expression of drug efflux pumps or alterations in apoptotic pathways.
-
Consider combination therapies to overcome potential resistance mechanisms.
-
-
Quantitative Data Summary
Table 1: Phase 1 Dose-Escalation Study of XMT-1592 - Patient Demographics and Baseline Characteristics
| Characteristic | Value (N=31) |
| Primary Tumor Type, n (%) | |
| Ovarian Cancer | 28 (90.3%) |
| Non-Small Cell Lung Cancer | 3 (9.7%) |
| Prior Lines of Therapy, n (%) | |
| 1-3 | 13 (41.9%) |
| ≥4 | 18 (58.1%) |
| Prior Therapy, n (%) | |
| Bevacizumab | 16 (51.6%) |
| PARP inhibitor | 18 (58.1%) |
Table 2: Phase 1 Dose-Escalation Study of XMT-1592 - Efficacy and Adverse Events
| Parameter | All Evaluable Patients (N=30) | Evaluable Ovarian Cancer Patients at Highest Doses (N=13) |
| Objective Response Rate (ORR), n (%) | 5 (16.7%) | 4 (30.8%) |
| Disease Control Rate (DCR), n (%) | 24 (80%) | 11 (85%) |
| Median Duration of Response (months) | 7.9 | 7.9 |
| Most Common Treatment-Related Adverse Events (TRAEs), % | ||
| Pneumonitis | 38.7% (Grade ≥3: 9.7%) | - |
| Fatigue | 44.0% (Grade ≥3: 9.7%) | - |
| Nausea | 51.9% (Grade ≥3: 2.2%) | - |
| Anemia | - | - |
| Headache | - | - |
Experimental Protocols
1. In-Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of XMT-1592 in NaPi2b-expressing cancer cell lines.
-
Methodology:
-
Seed NaPi2b-positive (e.g., OVCAR-3) and NaPi2b-negative (e.g., CHO) cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of XMT-1592 and a non-targeting control ADC in cell culture medium.
-
Replace the medium in the cell plates with the ADC dilutions and incubate for a period of 72-96 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic model.
-
2. Tumor Xenograft Model for In-Vivo Efficacy
-
Objective: To evaluate the anti-tumor activity of XMT-1592 in a preclinical animal model.
-
Methodology:
-
Implant NaPi2b-expressing human tumor cells (e.g., OVCAR-3) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, non-targeting control ADC, and XMT-1592 at various dose levels.
-
Administer the treatments intravenously at a specified schedule (e.g., once every 3 weeks).
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., IHC for biomarkers).
-
Visualizations
Caption: Mechanism of action of XMT-1592.
Caption: Preclinical experimental workflow for XMT-1592 evaluation.
References
Validation & Comparative
A Comparative Guide to Antitussive Agents: Gefapixant vs. Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gefapixant, a novel, non-narcotic P2X3 receptor antagonist, and codeine, a centrally acting opioid, for the suppression of cough. The information presented herein is intended for a scientific audience and is supported by experimental data from preclinical and clinical studies.
Executive Summary
Gefapixant represents a targeted approach to cough suppression by peripherally inhibiting the activation of sensory nerves in the airways. In contrast, codeine, a long-standing antitussive, exerts its effects centrally on the brain's cough center. Clinical evidence for Gefapixant in treating refractory or unexplained chronic cough is robust, demonstrating a statistically significant reduction in cough frequency. The evidence for codeine's efficacy, particularly in acute cough associated with upper respiratory tract infections, is less consistent, with several modern studies showing no significant benefit over placebo.
Mechanism of Action
Gefapixant: A Peripherally Acting P2X3 Receptor Antagonist
Gefapixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory C-fibers of the vagus nerve in the airways.[1][2] Inflammation, irritation, or mechanical stress in the airways can lead to the release of adenosine triphosphate (ATP) from mucosal cells.[2][3] This extracellular ATP binds to P2X3 receptors on vagal C-fibers, triggering an action potential that is perceived as an urge to cough and initiates the cough reflex.[1] By blocking ATP from binding to P2X3 receptors, Gefapixant reduces the activation of these sensory nerves, thereby dampening the cough reflex at its peripheral origin.
Codeine: A Centrally Acting Opioid Agonist
Codeine is an opioid that functions as a prodrug, being metabolized in the liver by the CYP2D6 enzyme into morphine. Its antitussive effect is primarily mediated by the action of morphine on μ-opioid receptors located in the cough center of the medulla oblongata in the central nervous system (CNS). Activation of these receptors suppresses the sensitivity of the cough reflex, reducing the urge to cough. While effective in some contexts, this central mechanism is also associated with a range of side effects, including sedation, constipation, and the potential for abuse and dependence.
Data Presentation: Clinical Efficacy
The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of Gefapixant and the available, though more contested, data for codeine.
Table 1: Efficacy of Gefapixant in Refractory or Unexplained Chronic Cough (Phase 3 COUGH-1 and COUGH-2 Trials)
| Trial | Treatment Group | Duration | Baseline 24-Hour Cough Frequency (coughs/hour) | End of Treatment 24-Hour Cough Frequency (coughs/hour) | Placebo-Adjusted Reduction in 24-Hour Cough Frequency (%) | p-value |
| COUGH-1 | Gefapixant 45 mg BID | 12 weeks | ~18 | ~7 | 18.45 | 0.041 |
| Placebo | 12 weeks | ~23 | ~10 | - | - | |
| COUGH-2 | Gefapixant 45 mg BID | 24 weeks | ~19 | ~7 | 14.64 | 0.031 |
| Placebo | 24 weeks | ~19 | ~8 | - | - |
BID: twice daily
Table 2: Representative Efficacy Data for Codeine in Cough
| Study Population | Treatment Group | Outcome Measure | Result |
| Chronic Obstructive Pulmonary Disease (COPD) | Codeine 60 mg | Objective cough frequency | No significant difference compared to placebo |
| Acute Upper Respiratory Tract Infection | Codeine 30 mg QID | Objective and subjective cough scores | No more effective than placebo |
| Chronic Cough | Codeine (real-world data) | Patient-reported improvement | 40.1% reported improvement |
| Capsaicin-Induced Cough (Healthy Volunteers) | Codeine 30 mg and 60 mg | Urge-to-cough and motor cough response | No significant effect on perceptual or motor sensitivity |
Experimental Protocols
Gefapixant: Phase 3 Clinical Trial (COUGH-1 & COUGH-2) Methodology
-
Study Design: The COUGH-1 and COUGH-2 trials were randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participant Population: Adults with refractory or unexplained chronic cough for at least one year.
-
Intervention: Participants were randomized to receive Gefapixant 45 mg twice daily or a matching placebo.
-
Primary Endpoint: The primary efficacy outcome was the 24-hour cough frequency, measured objectively using an ambulatory digital audio recording device (such as VitaloJAK), at 12 weeks (COUGH-1) and 24 weeks (COUGH-2).
-
Secondary Endpoints: These included awake coughs per hour and patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) total score.
Codeine: Representative Clinical Trial Methodology (Capsaicin Challenge Model)
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Participant Population: Healthy adult volunteers.
-
Intervention: Participants received a placebo, 30 mg of codeine, or 60 mg of codeine in a randomized order across three experimental trials.
-
Cough Induction: Cough was induced by inhalation of escalating concentrations of capsaicin.
-
Outcome Measures:
-
Perceptual Sensitivity: The "Urge-to-Cough" was rated by participants using a modified Borg scale. The lowest capsaicin concentration to elicit an urge-to-cough was determined.
-
Motor Response: The number and intensity of coughs were recorded. The lowest capsaicin concentration to elicit a cough was determined.
-
Preclinical Cough Models
-
Citric Acid-Induced Cough in Guinea Pigs: This is a standard preclinical model used to evaluate the antitussive effects of novel compounds. Guinea pigs are exposed to an aerosol of citric acid, which acts as a tussive agent, and the number of coughs is recorded.
-
Capsaicin-Induced Cough: Capsaicin, the pungent component of chili peppers, is a potent activator of sensory nerves and is used to induce cough in animal models and human volunteers.
Mandatory Visualizations
References
An Analysis of Bronchodilator S 1592 in the Context of Current Respiratory Therapies
Initial searches for a bronchodilator specifically identified as "S 1592" have not yielded information on a therapeutic agent. The designation "this compound" corresponds to a United States Senate bill concerning the "Occupational Therapy Mental Health Parity Act"[1][2]. This suggests that "this compound" may be an internal, preclinical, or otherwise not publicly disclosed identifier for a new chemical entity. Lacking specific data on this compound, a direct comparison with other bronchodilators is not feasible at this time.
To provide a framework for future analysis, this guide will outline the major classes of currently available bronchodilators, their mechanisms of action, and the standard methodologies used to compare their performance. This will serve as a template for evaluating this compound once data becomes available.
Major Classes of Bronchodilators
Bronchodilators are a cornerstone in the management of obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD)[3]. They function by relaxing the smooth muscle of the airways, leading to improved airflow[4]. The primary classes of bronchodilators include Beta-2 Agonists and Muscarinic Antagonists.
Beta-2 Agonists: These drugs target and activate beta-2 adrenergic receptors on airway smooth muscle cells. This activation initiates a signaling cascade that results in muscle relaxation[4]. They are categorized by their duration of action:
-
Short-Acting Beta-2 Agonists (SABAs): Such as albuterol, provide rapid relief of symptoms with a duration of action of 3 to 6 hours.
-
Long-Acting Beta-2 Agonists (LABAs): Like salmeterol and formoterol, have a longer duration of action, typically around 12 hours, while newer agents like indacaterol, olodaterol, and vilanterol are administered once daily.
Muscarinic Antagonists: These agents block the effects of acetylcholine on muscarinic receptors in the airways, thereby preventing muscle contraction and mucus secretion.
-
Short-Acting Muscarinic Antagonists (SAMAs): Ipratropium is a prominent example.
-
Long-Acting Muscarinic Antagonists (LAMAs): Tiotropium, glycopyrronium, and umeclidinium are once-daily medications that have become a mainstay in COPD treatment.
In clinical practice, combination therapies, particularly LAMA/LABA fixed-dose combinations, are increasingly utilized to maximize bronchodilation through complementary mechanisms of action.
Framework for Comparison of Novel Bronchodilators
When a new bronchodilator like this compound becomes characterized, its performance would be evaluated against existing therapies using a variety of preclinical and clinical experimental data.
Table 1: Preclinical Data Comparison of Bronchodilators
| Parameter | This compound | Comparator 1 (e.g., LABA) | Comparator 2 (e.g., LAMA) |
| Receptor Binding Affinity (Ki) | Data not available | ||
| In Vitro Potency (EC50) | Data not available | ||
| Selectivity | Data not available | ||
| Duration of Action (in vitro) | Data not available | ||
| Mechanism of Action | Data not available |
Table 2: Clinical Data Comparison of Bronchodilators
| Parameter | This compound | Comparator 1 (e.g., LABA) | Comparator 2 (e.g., LAMA) |
| Forced Expiratory Volume in 1s (FEV1) | Data not available | ||
| Forced Vital Capacity (FVC) | Data not available | ||
| Time to Onset of Action | Data not available | ||
| Duration of Bronchodilation | Data not available | ||
| Adverse Event Profile | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of bronchodilators. Below are representative protocols for key experiments.
1. Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for its target receptor (e.g., beta-2 adrenergic or muscarinic receptors).
-
Methodology:
-
Prepare cell membranes from a cell line expressing the target receptor.
-
Incubate the membranes with a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radiolabeled ligand for binding.
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Measure the radioactivity of the filter-bound complex.
-
Calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assay (Organ Bath)
-
Objective: To assess the functional potency (EC50) and efficacy of the bronchodilator in relaxing airway smooth muscle.
-
Methodology:
-
Isolate tracheal or bronchial tissue from an appropriate animal model (e.g., guinea pig).
-
Mount the tissue rings in an organ bath containing a physiological salt solution and aerated with carbogen.
-
Induce a sustained contraction of the smooth muscle with an agent like acetylcholine or histamine.
-
Add cumulative concentrations of the test bronchodilator (this compound) to the bath.
-
Measure the relaxation of the muscle tissue isometrically.
-
Construct a concentration-response curve to determine the EC50 and maximal relaxation (Emax).
-
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental designs involved in drug comparison.
References
A Comparative Efficacy Analysis of Novel Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial request for a comparison of "S 1592" with novel antitussives could not be fulfilled as this compound is a legislative bill (the Occupational Therapy Mental Health Parity Act) and not a pharmaceutical compound. This guide therefore focuses on a comparative analysis of prominent novel and classic antitussive agents based on available scientific literature.
Introduction
Cough is a prevalent symptom that can significantly impair quality of life, and the demand for effective and safe antitussives is high. For decades, the mainstays of treatment have been centrally acting opioids like codeine and non-opioids such as dextromethorphan. However, their use is often limited by side effects and questionable efficacy in certain contexts.[1][2] This has spurred the development of novel antitussives with different mechanisms of action. This guide provides a comparative overview of the efficacy of the novel P2X3 receptor antagonist, gefapixant, alongside other notable antitussives, cloperastine and levodropropizine, with comparisons to traditional agents.
Quantitative Efficacy Data
The following tables summarize the efficacy of various antitussive agents from preclinical and clinical studies.
Table 1: Preclinical Efficacy in Citric Acid-Induced Cough Model (Guinea Pig)
| Compound | Dosage | Efficacy Metric | Result | Citation |
| Gefapixant | High Dose | Reduction in cough frequency | Marked reduction | [3] |
| Cloperastine | Medium to High Dose | Reduction in cough frequency | Comparable to codeine | [3] |
| Codeine | Medium to High Dose | Reduction in cough frequency | Significant reduction | [3] |
| Dextromethorphan | Not specified | Effect on cough frequency | Not significant | |
| Levodropropizine | Not specified | Effect on cough frequency | Not significant | |
| Sigma-1 Agonists | ||||
| SKF-10,047 | 5 mg/kg i.p. | Inhibition of cough | 80% | |
| Carbetapentane | 5 mg/kg i.p. | Inhibition of cough | 50% | |
| Pre-084 | 5 mg/kg i.p. | Inhibition of cough | 70% |
Table 2: Clinical Efficacy in Patients with Chronic Cough
| Compound | Study Population | Dosage | Efficacy Metric | Result | Citation |
| Gefapixant | Refractory or Unexplained Chronic Cough | 45 mg twice daily | Reduction in 24-h cough frequency (vs. placebo) | 18.5% (COUGH-1), 14.6% (COUGH-2) | |
| Refractory or Unexplained Chronic Cough | 50 mg twice daily | Reduction in awake cough frequency (vs. placebo) | 37% | ||
| Levodropropizine | Non-productive cough (Adults & Children) | Not specified | Overall antitussive efficacy (vs. central antitussives) | Statistically significant improvement | |
| Adult bronchitic patients | Not specified | Reduction in cough frequency in responders | 33-51% | ||
| Cloperastine | Chronic nonproductive cough | Not specified | Improvement in cough symptoms | Significant improvement, rapid onset | |
| Dextromethorphan | Children with acute cough | Not specified | Reduction in 24-h coughs (vs. placebo) | 21.0% |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This is a widely used preclinical model to evaluate the efficacy of antitussive agents.
-
Animal Selection: Male Hartley guinea pigs are commonly used. Animals may be pre-screened for their cough response to citric acid, and low and high responders are sometimes excluded to reduce variability.
-
Acclimatization: Animals are placed in a whole-body plethysmograph and allowed to acclimatize.
-
Drug Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally, at a predetermined time before the tussive challenge.
-
Cough Induction: Guinea pigs are exposed to an aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 10 minutes).
-
Data Acquisition: The number of coughs is recorded using a combination of sound detection and visual confirmation via changes in airflow patterns from the plethysmograph.
-
Parameters Measured: Key efficacy parameters include the total number of coughs, the latency to the first cough, and sometimes cough intensity.
Capsaicin Cough Challenge in Humans
This method is used in clinical research to assess cough reflex sensitivity.
-
Subject Preparation: Participants are seated comfortably and fitted with a mouthpiece or face mask connected to a nebulizer and a recording system.
-
Baseline Measurement: A baseline cough frequency may be recorded.
-
Dose Administration: Subjects inhale single breaths of escalating concentrations of capsaicin aerosol (e.g., from 0.49 to 500 µM). Saline inhalations are used as a control.
-
Cough Counting: The number of coughs is counted for a short period (e.g., 15-30 seconds) after each inhalation.
-
Endpoint Determination: The primary endpoints are typically the capsaicin concentrations that reliably induce at least two coughs (C2) and five coughs (C5).
-
Drug Efficacy Evaluation: To test an antitussive, the C2 and C5 thresholds are determined before and after drug administration. An increase in the C2/C5 threshold indicates a reduction in cough sensitivity.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The development of novel antitussives has been driven by a greater understanding of the complex signaling pathways involved in the cough reflex.
References
Validating Antitussive Effects: A Comparative Guide for Novel Compound S 1592
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the antitussive potential of the novel compound S 1592. As publicly available data for this compound is limited, this document serves as a comparative template. It outlines established experimental models and benchmarks against current antitussive agents, enabling a robust assessment of this compound's efficacy and mechanism of action.
Comparative Efficacy of Antitussive Agents
The following table summarizes the antitussive effects of standard and novel therapeutic agents in preclinical models. This provides a baseline for interpreting the efficacy of this compound.
| Compound | Mechanism of Action | Animal Model | Tussive Agent | Dose | Cough Inhibition (%) | Reference |
| This compound | (To be determined) | (e.g., Guinea Pig) | (e.g., Citric Acid) | (Specify dose) | (Insert data) | |
| Codeine | Centrally acting µ-opioid receptor agonist.[1][2] | Guinea Pig | Citric Acid | 10 mg/kg | ~50-100% | [1][3] |
| Dextromethorphan | NMDA receptor antagonist, σ-1 receptor agonist.[4] | Guinea Pig | Citric Acid | 30 mg/kg | Significant reduction | |
| Gefapixant | P2X3 receptor antagonist. | Guinea Pig | Citric Acid | 30 mg/kg | Comparable to codeine | |
| Cloperastine | Centrally acting (brainstem) and peripheral antihistaminic effects. | Guinea Pig | Citric Acid | 20 mg/kg | Comparable to codeine | |
| Levodropropizine | Peripherally acting, inhibits C-fiber activation. | Human (Chronic Bronchitis) | - | 60 mg, t.i.d. | ~75% | |
| Moguisteine | Peripherally acting, opens ATP-sensitive K+ channels. | Human (COPD) | - | 200 mg, t.i.d. | Effective |
Experimental Protocols
Reproducible and validated models are crucial for assessing antitussive activity. The following is a detailed protocol for a commonly used preclinical model.
Citric Acid-Induced Cough in Guinea Pigs
This model is a standard for evaluating the efficacy of potential antitussive agents.
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-400g) are used.
-
Animals are acclimatized for at least one week before the experiment.
-
Food and water are provided ad libitum.
2. Acclimatization to Experimental Setup:
-
To minimize stress-induced artifacts, animals are accustomed to the plethysmograph chambers for short durations (e.g., 10-15 minutes) for several days leading up to the experiment.
3. Administration of Test Compound:
-
This compound or a reference compound (e.g., codeine) is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
A vehicle control group receives the same volume of the vehicle used to dissolve the test compound.
-
The compound is administered at a predetermined time before the cough challenge to allow for optimal absorption and distribution.
4. Cough Induction:
-
Animals are placed in a whole-body plethysmograph to record respiratory parameters and cough events.
-
A nebulized solution of citric acid (e.g., 0.3 M) is delivered into the chamber for a fixed period (e.g., 5-10 minutes).
5. Data Acquisition and Analysis:
-
Cough is identified by its characteristic triphasic respiratory waveform (inspiratory, compressive, and expiratory phases) and the accompanying sound, which can be recorded with a microphone.
-
The primary endpoint is the number of coughs during the challenge period.
-
The percentage of cough inhibition is calculated as: [1 - (mean coughs in treated group / mean coughs in vehicle group)] x 100.
-
Other respiratory parameters, such as respiratory rate and tidal volume, can also be analyzed to assess potential side effects.
Visualizing Experimental and Biological Pathways
Understanding the workflow and underlying biological mechanisms is key to drug development. The following diagrams illustrate a typical experimental workflow and the cough reflex pathway.
References
- 1. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs | MDPI [mdpi.com]
- 4. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity Profile of S1592: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of the investigational compound S1592 with other receptors, supported by experimental data and detailed protocols.
The following data and methodologies are presented to offer a clear, objective comparison of S1592's performance against other alternatives. This information is intended to aid in the evaluation of S1592 for further research and development.
Comparative Binding Affinity Profile of S1592
To ascertain the selectivity of S1592, its binding affinity was assessed against a panel of receptors and compared with established reference compounds. The data, presented in Table 1, summarizes the inhibition constants (Ki) derived from radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) | α1A (Ki, nM) | H1 (Ki, nM) |
| S1592 | 1.5 | 25.7 | 45.3 | > 1000 | 850 | > 1000 |
| Serotonin | 1.2 | 10.5 | 1.8 | - | - | - |
| Ketanserin | 150 | 0.8 | 25 | 150 | 2.5 | 10 |
| Risperidone | 5.9 | 0.16 | 0.4 | 3.1 | 0.8 | 20 |
Table 1. Comparative binding affinities (Ki, nM) of S1592 and reference compounds at various G-protein coupled receptors. Data are presented as the mean of at least three independent experiments.
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below to ensure transparency and reproducibility.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of S1592 for a panel of selected receptors.
-
Materials:
-
Cell membranes expressing the target receptors (e.g., human recombinant 5-HT1A, 5-HT2A, 5-HT2C, D2, α1A, H1).
-
Specific radioligands for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
S1592 and reference compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound (S1592 or reference compounds) in the assay buffer.
-
Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.
-
The incubation was carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters, which were then washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters was quantified using a scintillation counter.
-
The IC50 values (concentration of the compound that inhibits 50% of the specific radioligand binding) were calculated by non-linear regression analysis of the competition binding curves.
-
The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the potential functional consequences of receptor cross-reactivity, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
Caption: S1592 Signaling Pathways.
No Scientific Research Findings Associated with "S 1592" as a Therapeutic Agent
Initial investigations into "S 1592" have found no evidence of a drug, compound, or other therapeutic agent with this designation in the scientific literature. All research indicates that "this compound" refers to a piece of United States legislation, specifically the "Occupational Therapy Mental Health Parity Act."
A comprehensive search for "this compound research findings" and related terms such as "drug," "compound," and "molecule" did not yield any publications containing experimental data, clinical trials, or preclinical research typically associated with a therapeutic agent. Consequently, the creation of a comparison guide with quantitative data, experimental protocols, and signaling pathways, as requested, is not possible.
The search results consistently identified "this compound" as a bill introduced in the U.S. Senate. This legislation pertains to clarifying Medicare coverage for occupational therapy services for mental and substance use disorders. There is no indication that "this compound" is a designation for any form of chemical or biological entity undergoing scientific investigation.
It is possible that the identifier provided is incorrect or refers to a highly niche or internal designation not present in public research databases. Without a valid scientific identifier for a research compound, the requested comparison guide cannot be generated.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the correct nomenclature or internal identifier before initiating a literature search.
S 1592 vs. Placebo in Animal Cough Studies: A Comparative Guide
Disclaimer: The primary research article containing detailed quantitative data and specific experimental protocols for S 1592, "Pharmacological studies of a new antitussive, 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride (this compound)" published in Arzneimittelforschung (1976), was not accessible in its full text during the research for this guide. Therefore, the following comparison is based on the information available in the study's abstract and general knowledge of antitussive animal study methodologies. The tables presented are illustrative templates demonstrating how the data would be structured if available.
Introduction
This compound, chemically known as 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride, is a compound that has been investigated for its antitussive (cough-suppressing) properties.[1] Early pharmacological studies on this compound aimed to characterize its efficacy and mechanism of action in various animal models of induced cough. This guide provides a comparative overview of this compound versus a placebo in these preclinical studies, based on the available information. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Efficacy of this compound in Animal Models
The available abstract indicates that this compound "markedly inhibits coughing induced in laboratory animals".[1] The studies were conducted in a variety of animal species, including mice, rats, guinea pigs, cats, and dogs.[1] The cough reflex was triggered through several methods to simulate different causative factors of cough.
Methods of Cough Induction:
-
Chemical Irritation: Inhalation of irritant aerosols such as citric acid or capsaicin.
-
Mechanical Irritation: Direct mechanical stimulation of the trachea.
-
Electrical Stimulation: Electrical stimulation of the superior laryngeal nerve.[1]
While the abstract confirms the potent antitussive activity of this compound, specific quantitative data such as the dose-dependent inhibition of cough frequency or the ED50 (the dose at which 50% of the maximal effect is observed) compared to a placebo group are not available in the accessed material.
Data Presentation
The following tables are illustrative examples of how the quantitative data from the animal cough studies on this compound would be presented. These tables are populated with hypothetical data to demonstrate their structure.
Table 1: Illustrative Antitussive Effect of this compound on Chemically-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg) | Mean Number of Coughs (± SEM) | % Inhibition vs. Placebo |
| Placebo | - | 45 ± 5 | - |
| This compound | 1 | 30 ± 4 | 33.3% |
| This compound | 5 | 15 ± 3 | 66.7% |
| This compound | 10 | 5 ± 2 | 88.9% |
Caption: This table illustrates the potential dose-dependent antitussive effect of this compound compared to a placebo in a guinea pig model of chemically-induced cough. Data is hypothetical.
Table 2: Illustrative ED50 Values of this compound in Different Animal Models of Cough
| Animal Model | Cough Induction Method | This compound ED50 (mg/kg) |
| Guinea Pig | Citric Acid Inhalation | 2.5 |
| Cat | Superior Laryngeal Nerve Stimulation | 1.8 |
| Dog | Mechanical Tracheal Stimulation | 3.2 |
Caption: This table provides an example of how the median effective dose (ED50) of this compound for cough suppression could be summarized across different animal models and methods of cough induction. Data is hypothetical.
Experimental Protocols
Detailed experimental protocols from the original study on this compound are not available. However, based on standard methodologies for antitussive drug evaluation in animal models, the following protocols are likely to be representative of the methods used.
Citric Acid-Induced Cough in Guinea Pigs
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are typically used. The animals are acclimatized to the experimental conditions before the study.
-
Drug Administration: this compound or a placebo (vehicle) is administered via a clinically relevant route, such as oral (p.o.) or intraperitoneal (i.p.) injection, at various doses. A standard positive control, such as codeine, may also be included.
-
Cough Induction: After a set pretreatment time, the animals are individually placed in a whole-body plethysmograph chamber. An aerosol of a tussigenic agent, commonly citric acid (e.g., 0.3 M solution), is nebulized into the chamber for a fixed period (e.g., 5-10 minutes).
-
Data Acquisition and Analysis: The number of coughs is detected by a sound transducer and/or a pressure transducer connected to the plethysmograph. The total number of coughs during the exposure period is recorded. The percentage inhibition of cough for each dose of this compound is calculated relative to the mean cough count in the placebo group.
Signaling Pathways and Experimental Workflow
Potential Signaling Pathway of Cough and Antitussive Action
The precise mechanism of action and the signaling pathway for this compound have not been detailed in the available literature. The cough reflex is a complex process involving peripheral and central pathways. Peripheral afferent nerves (primarily vagal afferents) in the airways are activated by irritants. This signal is transmitted to the nucleus tractus solitarius (NTS) in the brainstem, which then processes the signal and activates a central pattern generator to produce the motor output of a cough. Antitussive agents can act peripherally by desensitizing the afferent nerves or centrally by modulating the signal processing in the brainstem.
Caption: Generalized signaling pathway of the cough reflex and potential sites of action for an antitussive agent like this compound.
Experimental Workflow for Evaluating Antitussive Efficacy
The following diagram illustrates a typical workflow for a preclinical study comparing a test compound like this compound to a placebo.
References
Meta-analysis of Pharmacological Data for S-1592 (XMT-1592) and Comparative NaPi2b-Targeting Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the pharmacological data for the investigational antibody-drug conjugate (ADC) XMT-1592, with a focus on its performance against other NaPi2b-targeting ADCs, namely lifastuzumab vedotin and upifitamab rilsodotin (UpRi). The information is intended to offer an objective overview supported by available preclinical and clinical experimental data.
Introduction to NaPi2b-Targeting ADCs
The sodium-dependent phosphate transport protein 2B (NaPi2b), encoded by the SLC34A2 gene, is a promising therapeutic target in oncology. Its expression is significantly elevated in several malignancies, including non-small cell lung cancer (NSCLC) and ovarian cancer, while being limited in healthy tissues. This differential expression profile makes it an attractive candidate for targeted therapies such as antibody-drug conjugates. ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells expressing a specific surface antigen, thereby minimizing systemic toxicity. This guide focuses on XMT-1592 and provides a comparative analysis with other NaPi2b-targeting ADCs that have been evaluated in clinical trials.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters and clinical trial outcomes for XMT-1592 and its comparators.
Table 1: Characteristics of NaPi2b-Targeting Antibody-Drug Conjugates
| Feature | XMT-1592 | Lifastuzumab Vedotin | Upifitamab Rilsodotin (UpRi) |
| Antibody | Humanized anti-NaPi2b mAb | Humanized anti-NaPi2b mAb | Humanized anti-NaPi2b mAb |
| Payload | Auristatin F-HPA (AF-HPA) | Monomethyl auristatin E (MMAE) | Auristatin F-HPA (AF-HPA) |
| Linker | Site-specific, cleavable | Protease-labile (mc-val-cit-PABC) | Cleavable ester |
| Platform | Dolasynthen | - | Dolaflexin |
| Drug-to-Antibody Ratio (DAR) | Homogeneous DAR 6[1] | Average 3-4 | Heterogeneous DAR ~10 |
| Developer | Mersana Therapeutics | Genentech/Roche | Mersana Therapeutics |
| Highest Development Phase | Phase 1[2][3] | Phase 2 | Phase 1/2 (Development Discontinued)[4] |
Table 2: Clinical Efficacy of NaPi2b-Targeting ADCs in Ovarian Cancer
| Parameter | XMT-1592 (Phase 1) | Lifastuzumab Vedotin (Phase 2) | Upifitamab Rilsodotin (UPLIFT Trial) |
| Patient Population | Platinum-resistant Ovarian Cancer | Platinum-resistant Ovarian Cancer | Platinum-resistant Ovarian Cancer |
| Objective Response Rate (ORR) | 17% (all evaluable patients)[2] | 34% | 15.6% (NaPi2b-positive) |
| Disease Control Rate (DCR) | 80% (all evaluable patients) | Not Reported | Not Reported |
| Median Duration of Response (DOR) | 7.9 months | Not Reported | 7.4 months |
| Median Progression-Free Survival (PFS) | Not Reported | 5.3 months | Not Reported |
Table 3: Safety Profile - Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event (Any Grade) | XMT-1592 (Phase 1) | Lifastuzumab Vedotin (Phase 1) | Upifitamab Rilsodotin (UPLIFT Trial) |
| Fatigue | Yes | 59% | Yes |
| Nausea | Yes | 49% | Yes |
| Pneumonitis / ILD | 38.7% (any grade), 9.7% (Grade ≥3) | Pneumonia (3% Grade ≥3) | 9.6% (any grade) |
| Peripheral Neuropathy | No Grade ≥3 reported | 29% (any grade) | Not a prominent toxicity |
| Thrombocytopenia | No Grade ≥3 reported | Not Reported | Yes |
| AST Elevation | No Grade ≥3 reported | Not Reported | Yes (transient) |
Mechanism of Action and Signaling Pathway
XMT-1592 is an antibody-drug conjugate that targets the NaPi2b protein on the surface of tumor cells. Upon binding to NaPi2b, the ADC is internalized, and the cytotoxic payload, auristatin F-HPA (AF-HPA), is released. AF-HPA is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell. The "DolaLock" mechanism of the payload is designed to provide a controlled bystander effect, where the cytotoxic agent can kill neighboring tumor cells that may not express NaPi2b.
Caption: Mechanism of action of XMT-1592.
Experimental Protocols
The data presented in this guide are primarily derived from early-phase clinical trials. The general methodologies for these studies are outlined below.
Phase 1 Dose-Escalation Study of XMT-1592
-
Objective: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and preliminary anti-tumor activity of XMT-1592.
-
Study Design: An open-label, multi-center, dose-escalation study followed by dose-expansion cohorts.
-
Patient Population: Patients with advanced solid tumors, primarily high-grade serous ovarian cancer (HGSOC) and non-small cell lung cancer (NSCLC) adenocarcinoma, who have progressed on standard therapies.
-
Treatment Regimen: XMT-1592 administered as an intravenous infusion once every 3 weeks.
-
Dose Escalation: A 3+3 dose-escalation design was typically employed to enroll patients in cohorts of increasing doses until dose-limiting toxicities (DLTs) were observed.
-
Key Assessments:
-
Safety and tolerability were monitored through the recording of adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Pharmacokinetics (PK) were assessed through serial blood sampling.
-
Preliminary efficacy was evaluated by tumor assessments using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Biomarker analysis, including NaPi2b expression in tumor tissue, was performed to explore potential correlations with clinical outcomes.
-
Caption: Phase 1 clinical trial workflow for XMT-1592.
Discussion and Future Directions
XMT-1592, with its homogeneous DAR and site-specific conjugation, represents a next-generation approach to NaPi2b-targeting ADCs. Preclinical data suggested improved efficacy and pharmacokinetics compared to a stochastically conjugated version. The Phase 1 clinical trial of XMT-1592 demonstrated anti-tumor activity in heavily pretreated patients with ovarian cancer. Notably, the safety profile of XMT-1592 showed a lack of severe hematological toxicities and neuropathy often associated with other ADCs, though pneumonitis was a significant on-target toxicity.
In comparison, lifastuzumab vedotin also showed promising response rates in a Phase 2 trial in platinum-resistant ovarian cancer, but its development was not pursued further. Upifitamab rilsodotin (UpRi), another NaPi2b-targeting ADC from Mersana, unfortunately, did not meet its primary endpoint in the pivotal UPLIFT trial, leading to the discontinuation of its development.
The clinical development of NaPi2b-targeting ADCs has been challenging, with on-target toxicities such as pneumonitis being a concern due to NaPi2b expression in normal lung tissue. Future research will likely focus on optimizing the therapeutic index of these agents, potentially through further refinements in payload, linker, and antibody technologies, as well as better patient selection strategies based on NaPi2b expression levels and other biomarkers. The journey of XMT-1592 and its comparators provides valuable insights into the development of ADCs for solid tumors and underscores the importance of a deep understanding of target biology and ADC engineering.
References
Safety Operating Guide
General Chemical Disposal Workflow
To provide you with accurate and essential safety and logistical information for the proper disposal of "S 1592," it is first necessary to unambiguously identify the chemical substance to which this designation refers. Initial searches for "this compound chemical" did not yield a specific compound. The identifier "this compound" may be a non-standard or internal naming convention.
To ensure the safe and proper handling and disposal of this substance, please provide additional details to clarify its identity. This may include:
-
Full chemical name: The systematic name of the compound.
-
CAS Number: The Chemical Abstracts Service registry number.
-
Alternative names or synonyms: Any other common names used to refer to this substance.
-
Source of the designation: Where did the "this compound" designation originate (e.g., a specific manufacturer's catalog, a research paper)?
Once the chemical is clearly identified, detailed and accurate procedural guidance for its proper disposal, in accordance with safety regulations and best practices, can be provided. This will include information on appropriate waste containers, necessary personal protective equipment (PPE), and specific disposal methods (e.g., incineration, chemical neutralization, or hazardous waste collection).
A generalized workflow for chemical disposal is outlined below. It is crucial to note that this is a generic guideline and must be adapted to the specific hazards of the identified substance.
Essential Safety and Handling Protocols for S 1592
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling of chemical substances is paramount to ensure personal safety and procedural integrity. This guide provides essential, immediate safety and logistical information for handling substances that may be identified as "S 1592" in a laboratory context, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. The following information is synthesized from safety data sheets for representative chemical products.
Hazard Identification and Personal Protective Equipment
Substances identified by product codes including "1592" have associated Safety Data Sheets (SDS) that outline significant health and safety risks. For instance, one such substance is fatal if inhaled, causes serious eye and skin irritation, and may lead to allergic reactions or respiratory difficulties.[1] Another is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2] Given these potential hazards, a comprehensive PPE program is crucial.[3]
Recommended Personal Protective Equipment
A multi-level approach to PPE is recommended based on the specific handling procedures and potential for exposure. The Occupational Safety and Health Administration (OSHA) provides standards for PPE selection and use.[4][5]
| Protection Level | Respiratory Protection | Hand Protection | Eye Protection | Skin and Body Protection |
| Minimum | N95 or P1 dust mask for nuisance dusts | Inspected, chemical-resistant gloves | Safety glasses or face shield | Laboratory coat |
| Moderate Risk | Air-purifying respirator (full-face or half-mask) | Inner and outer chemical-resistant gloves | Chemical splash goggles or face shield | Chemical-resistant clothing or coveralls |
| High Risk / Spill | Positive-pressure, self-contained breathing apparatus (SCBA) | Inner and outer chemical-resistant gloves | Fully encapsulating chemical protective suit | Fully encapsulating chemical protective suit |
Operational and Disposal Plans
Safe operational and disposal plans are critical for minimizing exposure and environmental impact. All handling of this compound should be conducted in a well-ventilated area, and personnel must be trained on the specific hazards and procedures.
Handling and Storage:
-
Ventilation: Use only in well-ventilated areas. For operations that may generate dust or aerosols, provide appropriate exhaust ventilation.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in handling areas. Contaminated work clothing should not be allowed out of the workplace.
-
Storage: Store in a locked, well-ventilated place, away from heat, sparks, and open flames. Keep containers tightly closed.
Spill Response:
-
Evacuate: Isolate the spill area and prevent unnecessary personnel entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use inert, absorbent material to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.
-
Contaminated materials, including gloves and absorbent materials, must be disposed of as hazardous waste.
Experimental Protocols: Glove Removal Technique
Proper glove removal is a critical step to prevent skin contact with hazardous substances.
-
Grasp Outer Edge: With one gloved hand, grasp the outside edge of the other glove near the wrist.
-
Peel Off: Peel the glove away from your hand, turning it inside out.
-
Hold Removed Glove: Hold the removed glove in your gloved hand.
-
Slide Under Remaining Glove: With your now ungloved hand, slide your fingers under the wrist of the remaining glove, being careful not to touch the outside.
-
Peel Off Second Glove: Peel the second glove off, turning it inside out and creating a "bag" for both gloves.
-
Dispose: Dispose of the gloves in a designated hazardous waste container.
Visualizing Safety Protocols
To further clarify the procedural flow of handling and safety, the following diagrams illustrate the decision-making process for PPE selection and the subsequent disposal workflow.
Caption: PPE Selection Workflow based on Hazard Assessment.
Caption: Waste Segregation and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
